molecular formula C7H13NO B1315063 1-Methylpiperidine-4-carbaldehyde CAS No. 50675-21-3

1-Methylpiperidine-4-carbaldehyde

Numéro de catalogue: B1315063
Numéro CAS: 50675-21-3
Poids moléculaire: 127.18 g/mol
Clé InChI: LKIYWJKEOOFVCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-methylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIYWJKEOOFVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501636
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-21-3
Record name 1-Methyl-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-piperidinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methylpiperidine-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Introduction

This compound, with the CAS registry number 50675-21-3, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a methyl group and bearing a formyl (aldehyde) group at the 4-position.[1][2] This colorless to pale yellow liquid serves as a versatile building block in organic synthesis, particularly valued in the pharmaceutical and flavor industries.[1] Its utility stems from the reactivity of the aldehyde functional group and the structural scaffold provided by the N-methylpiperidine moiety, which is a common feature in many biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below, providing essential data for its handling, application in reactions, and characterization.

Table 1: Identifiers and Molecular Properties
PropertyValueSource
CAS Number 50675-21-3[1][2]
Molecular Formula C₇H₁₃NO[1][2][3]
Molecular Weight 127.18 g/mol [1][2]
IUPAC Name This compound
Synonyms N-Methylpiperidine-4-carbaldehyde, 1-Methyl-4-piperidinecarboxaldehyde[1][2]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 20.3 Ų[1]
Complexity 95.1[1]
Table 2: Physical and Chemical Data
PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Odor Strong, pungent[1]
Boiling Point 173.1 ± 33.0 °C at 760 mmHg[2][3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 53.0 ± 14.8 °C[2][3]
pKa 8.61 ± 0.10 (Predicted)[1][2]
Solubility Soluble in water and organic solvents[1]

Synthesis and Experimental Protocols

This compound is typically synthesized through the reduction of a corresponding carboxylic acid derivative, such as an ester. The following protocol is based on the reduction of a similar compound, an ester, to an aldehyde using Diisobutylaluminium hydride (DIBAH), a common and effective method for this transformation.

Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of an ethyl 1-methylpiperidine-4-carboxylate precursor.

Materials:

  • Ethyl 1-methylpiperidine-4-carboxylate

  • Dry Toluene

  • Diisobutylaluminium hydride (DIBAH) solution (e.g., 1 M in toluene)

  • Methanol

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diatomaceous earth (filter aid)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve ethyl 1-methylpiperidine-4-carboxylate in dry toluene in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the stirred solution to approximately -70°C to -60°C using a dry ice/acetone bath.

  • Add the DIBAH solution dropwise to the cooled solution, maintaining the low temperature. The addition rate should be controlled to prevent a significant rise in temperature.

  • Continue stirring the reaction mixture at this low temperature for 1.5 to 2 hours after the addition is complete to ensure the reaction goes to completion.

  • To quench the reaction, slowly add methanol to the cold mixture to destroy any excess DIBAH.

  • Allow the mixture to warm to ambient temperature. Add water to the flask.

  • Filter the resulting mixture through a pad of filter aid to remove the aluminum salts that precipitate.

  • Separate the organic phase from the filtrate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent (toluene) under reduced pressure to yield the crude this compound as an oil.[4]

Note: Further purification may be achieved through vacuum distillation if necessary, though the crude product is often suitable for subsequent reactions.[4]

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_process Reaction Steps cluster_purification Purification cluster_end Final Product start Ethyl 1-methylpiperidine- 4-carboxylate in Toluene step1 1. Cool to -70°C under N2 start->step1 Inert Atmosphere step2 2. Add DIBAH solution (Reducing Agent) step1->step2 step3 3. Stir for 1.5 hours step2->step3 Reduction step4 4. Quench with Methanol step3->step4 step5 5. Workup with Water step4->step5 Warming to RT step6 Filter Aluminum Salts step5->step6 step7 Dry Organic Phase (Na2SO4) step6->step7 step8 Evaporate Solvent step7->step8 end_product This compound (Crude Oil) step8->end_product

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehydic proton (CHO) around 9-10 ppm. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A singlet corresponding to the three protons of the N-methyl group (N-CH₃) would be present, likely around 2.2-2.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing far downfield around 200 ppm. The carbons of the piperidine ring would resonate in the 20-60 ppm range, and the N-methyl carbon would appear around 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.[5]

  • A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent around 1720-1740 cm⁻¹.

  • Two weaker bands corresponding to the C-H stretch of the aldehyde proton (Fermi doublets) would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H stretching bands from the aliphatic piperidine ring and methyl group would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (127.18).

  • Common fragmentation patterns would involve the loss of the formyl group (CHO, 29 Da) or cleavage of the piperidine ring.

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily driven by the reactivity of the aldehyde group.

Reactivity

The aldehyde functional group can undergo a wide range of chemical transformations, including:

  • Condensation Reactions: It readily reacts with primary amines and related compounds (e.g., hydrazines, semicarbazides) to form imines, hydrazones, and semicarbazones. This reactivity is exploited in the synthesis of various heterocyclic systems and potential drug candidates.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond, extending the molecular framework.

  • Oxidation: The aldehyde can be oxidized to the corresponding 1-methylpiperidine-4-carboxylic acid.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 1-methylpiperidin-4-ylmethanol.

Reactivity_Pathway Condensation Reaction of this compound reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate + reagent2 Thiosemicarbazide (H2N-NH-C(S)-NH2) reagent2->intermediate product Piperidine-based Thiosemicarbazone intermediate->product - H2O (Condensation)

Caption: General reaction pathway for the formation of a thiosemicarbazone derivative.

Applications
  • Pharmaceutical Synthesis: This compound serves as a key precursor in the synthesis of various pharmaceutical agents. It is used to introduce the N-methylpiperidine moiety, a common scaffold in drugs targeting the central nervous system.[1] For instance, it is a precursor in the synthesis of compounds that act as 5-HT₁F receptor agonists for potential migraine treatment.[6]

  • Bioactive Compound Development: Research has shown that derivatives of this aldehyde, such as thiosemicarbazones, exhibit interesting biological activities. These derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.[7] Furthermore, piperidine derivatives are known to possess antimicrobial and antifungal properties.[8][9]

  • Flavor and Fragrance Industry: It is also utilized as a flavoring agent, contributing a pungent, aldehydic note to various products.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It is classified as causing skin irritation and serious eye damage.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[10][11] All metal equipment should be grounded to prevent static discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[10][12]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention in case of significant exposure or if swallowed.[10][11]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde (CAS: 50675-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbaldehyde, with the CAS number 50675-21-3, is a heterocyclic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and flavor industries.[1][2] Its structure, featuring a reactive aldehyde group attached to a methylated piperidine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is soluble in water and common organic solvents.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 50675-21-3[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.19 g/mol
Boiling Point 173.1 ± 33.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 53.0 ± 14.8 °C[3]
pKa 8.61 ± 0.10 (Predicted)[1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]

Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. Several oxidation methods are applicable, with the choice often depending on the desired scale, yield, and sensitivity of the reagents.

General Synthetic Pathway

A common and effective route for the synthesis of this compound involves the oxidation of (1-methylpiperidin-4-yl)methanol. This precursor alcohol can be synthesized from commercially available starting materials.

Synthesis of this compound cluster_0 Synthesis of Precursor cluster_1 Oxidation to Aldehyde Isonipecotic_acid Isonipecotic Acid Esterification Esterification (MeOH, SOCl₂) Isonipecotic_acid->Esterification Methyl_ester Methyl 1-piperidine- 4-carboxylate Esterification->Methyl_ester Reductive_amination Reductive Amination (Formaldehyde, H₂/Pd) Methyl_ester->Reductive_amination Methylated_ester Methyl 1-methylpiperidine- 4-carboxylate Reductive_amination->Methylated_ester Reduction Reduction (LiAlH₄) Methylated_ester->Reduction Precursor_alcohol (1-methylpiperidin-4-yl)methanol Reduction->Precursor_alcohol Precursor_alcohol_2 (1-methylpiperidin-4-yl)methanol Oxidation Oxidation (e.g., Dess-Martin Periodinane) Precursor_alcohol_2->Oxidation Final_product 1-Methylpiperidine- 4-carbaldehyde Oxidation->Final_product

A general synthetic workflow for this compound.
Experimental Protocol: Oxidation using Dess-Martin Periodinane

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting primary alcohols to aldehydes, often with high yields and minimal side reactions.[4]

Materials:

  • (1-methylpiperidin-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be purified further by column chromatography on silica gel if necessary.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9.5-10.0 ppm). The N-methyl group (N-CH₃) would appear as a singlet around 2.2-2.4 ppm. The protons of the piperidine ring would exhibit complex multiplets in the range of 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significant downfield shift (around 200-205 ppm). The carbon of the N-methyl group would be observed around 45-50 ppm. The carbons of the piperidine ring would appear in the range of 25-60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is expected to display a strong, sharp absorption band characteristic of the C=O stretch of an aldehyde between 1720-1740 cm⁻¹. A C-H stretch for the aldehyde proton may be observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.19 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the piperidine ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The piperidine moiety is a common scaffold in many biologically active molecules due to its ability to confer desirable pharmacokinetic properties.

The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce new amine-containing substituents.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To create more complex carbon skeletons.

  • Oxidation: To form the corresponding carboxylic acid.

These reactions allow for the elaboration of the 1-methylpiperidine core into a diverse range of structures for screening in drug discovery programs. For instance, derivatives of 1-methylpiperidine have been investigated for their activity as sigma-1 receptor ligands with potential applications in treating neurological disorders.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Store in a cool, well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical and chemical industries. Its versatile reactivity, stemming from the aldehyde functional group, allows for the creation of a wide range of derivatives. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its role in the development of new chemical entities. The provided experimental protocol for its synthesis offers a practical starting point for laboratory preparation. As with any chemical reagent, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₇H₁₃NO

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methylpiperidine-4-carbaldehyde (C₇H₁₃NO), a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document consolidates key information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics. Spectroscopic data, safety and handling information, and a visualization of a relevant biological signaling pathway are included to offer a thorough resource for laboratory and research applications.

Chemical and Physical Properties

This compound, also known as N-Methylpiperidine-4-carboxaldehyde, is a colorless to pale yellow liquid.[1] It serves as a versatile building block in organic synthesis, allowing for the introduction of the N-methylpiperidine moiety into more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.18 g/mol [1]
CAS Number 50675-21-3[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 173.1 ± 33.0 °C at 760 mmHgChemSrc
Density 1.0 ± 0.1 g/cm³ChemSrc
Flash Point 53.0 ± 14.8 °CChemSrc
pKa 8.61 ± 0.10 (Predicted)Guidechem
Solubility Soluble in water and organic solvents[1]

Table 2: Computed Properties of this compound

PropertyValueSource
Monoisotopic Mass 127.099714038 Da[1]
Topological Polar Surface Area 20.3 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Heavy Atom Count 9[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-methylisonipecotic acid hydrochloride. The first step involves the esterification of the carboxylic acid to form methyl 1-methylpiperidine-4-carboxylate. The subsequent step is the reduction of this ester to the desired aldehyde using a suitable reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This procedure is adapted from a known method for the synthesis of the methyl ester of 1-methylisonipecotic acid.[2]

Workflow for the Synthesis of Methyl 1-methylpiperidine-4-carboxylate

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 1-Methylisonipecotic acid hydrochloride step1 Dissolve starting material in Methanol start1->step1 start2 Methanol start2->step1 start3 Thionyl chloride step3 Add Thionyl chloride dropwise start3->step3 step2 Cool to -10 °C (ice-salt bath) step1->step2 step2->step3 step4 Allow to warm to 40 °C and stir for 2 hours step3->step4 step5 Neutralize with Sodium carbonate (to pH ~8) step4->step5 step6 Extract with Methylene chloride step5->step6 step7 Dry organic phase step6->step7 step8 Evaporate solvent step7->step8 product Methyl 1-methylpiperidine-4-carboxylate step8->product G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 Methyl 1-methylpiperidine-4-carboxylate step1 Dissolve ester in dry Toluene start1->step1 start2 Dry Toluene start2->step1 step2 Cool to -78 °C (dry ice/acetone bath) step1->step2 step3 Add DIBAL-H solution dropwise step2->step3 step4 Stir at -78 °C for 2-3 hours step3->step4 step5 Quench with Methanol step4->step5 step6 Warm to room temperature and add Water step5->step6 step7 Filter the mixture step6->step7 step8 Separate organic phase, dry, and evaporate step7->step8 product This compound step8->product G agonist 5-HT1F Agonist (e.g., Lasmiditan derivative) receptor 5-HT1F Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits inhibition Inhibition adenylyl_cyclase->inhibition atp ATP camp cAMP atp->camp Adenylyl Cyclase response Decreased Neuronal Excitability & Reduced CGRP Release camp->response leads to inhibition->camp

References

N-Methylpiperidine-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpiperidine-4-carbaldehyde, with the chemical formula C₇H₁₃NO, is a heterocyclic organic compound.[1] It belongs to the piperidine class of compounds, which are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The presence of a reactive aldehyde group and a tertiary amine within the piperidine ring makes N-Methylpiperidine-4-carbaldehyde a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for diverse chemical modifications, enabling the synthesis of a broad range of derivatives with potential therapeutic applications. This document provides a detailed overview of the known physical properties, plausible synthetic methodologies, and analytical characterization of N-Methylpiperidine-4-carbaldehyde.

Core Physical Properties

The physical characteristics of N-Methylpiperidine-4-carbaldehyde are summarized in the table below. It is typically a colorless to pale yellow liquid.[1]

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Boiling Point 173 °C[1]
Density 1.024 g/mL[1]
Flash Point 53 °C[1]
pKa (Predicted) 8.61 ± 0.10[1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in water and organic solvents[1]

Synthetic Protocols

Dess-Martin Periodinane (DMP) Oxidation (Proposed Protocol)

The Dess-Martin periodinane oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes with high yields and chemoselectivity, avoiding over-oxidation to the carboxylic acid.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Reactant1 (1-methylpiperidin-4-yl)methanol Product1 N-Methylpiperidine-4-carbaldehyde Reactant1->Product1 Oxidation Product2 Iodinane byproduct Reactant1->Product2 Product3 Acetic Acid Reactant1->Product3 Reactant2 Dess-Martin Periodinane (DMP) Reactant2->Product1 Reactant2->Product2 Reactant2->Product3

Caption: Proposed synthesis of N-Methylpiperidine-4-carbaldehyde via Dess-Martin periodinane oxidation.

Detailed Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts are dissolved.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Methylpiperidine-4-carbaldehyde.

Swern Oxidation (Alternative Protocol)

The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[4]

Experimental Workflow:

G A Activation of DMSO with Oxalyl Chloride at low temperature B Addition of (1-methylpiperidin-4-yl)methanol A->B C Addition of Triethylamine B->C D Formation of N-Methylpiperidine-4-carbaldehyde C->D

Caption: Workflow for the Swern oxidation of (1-methylpiperidin-4-yl)methanol.

Methodology Summary:

  • Activation: A solution of DMSO in anhydrous DCM is added to a solution of oxalyl chloride in DCM at low temperature (-78 °C).

  • Alcohol Addition: The primary alcohol, (1-methylpiperidin-4-yl)methanol, dissolved in DCM is added to the activated DMSO mixture.

  • Base Quenching: A hindered base, typically triethylamine, is added to the reaction mixture, which is then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Analytical Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Signals for the protons on the piperidine ring would appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). A singlet corresponding to the N-methyl group (N-CH₃) would be expected around 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 200 ppm). The carbons of the piperidine ring and the N-methyl group would appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1720-1740 cm⁻¹. A C-H stretch for the aldehyde proton may also be visible around 2720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 127.18). Fragmentation patterns would likely involve the loss of the formyl group or cleavage of the piperidine ring.

Applications in Drug Development

Piperidine derivatives are of significant interest in medicinal chemistry due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The N-methylpiperidine moiety is found in numerous approved drugs. The aldehyde functionality in N-Methylpiperidine-4-carbaldehyde provides a reactive handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in the synthesis of biologically active compounds.

  • Wittig and Related Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the carbon skeleton.

  • Condensation Reactions: To form various heterocyclic systems.

Given its structural features, N-Methylpiperidine-4-carbaldehyde is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets. However, to date, there is no publicly available information detailing its specific involvement in any signaling pathways or its pharmacological profile.

Conclusion

N-Methylpiperidine-4-carbaldehyde is a valuable, yet not extensively characterized, synthetic intermediate. This guide provides a compilation of its known physical properties and outlines plausible and detailed synthetic protocols based on established organic chemistry methodologies. The provided information on expected analytical data will aid researchers in its identification and characterization. Further investigation into the biological activities and potential applications of this compound and its derivatives could open new avenues in the field of drug discovery and development.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbaldehyde, also known as N-Methylpiperidine-4-carbaldehyde, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen atom and a formyl group at the 4-position, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to medicinal chemistry and drug development. Piperidine and its derivatives are of significant interest in the pharmaceutical industry, being integral components in numerous classes of drugs and naturally occurring alkaloids.[2][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, aldehydic odor.[1] It is soluble in water and organic solvents.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 50675-21-3[1][4][5]
Molecular Formula C₇H₁₃NO[1][4][5]
Molecular Weight 127.18 g/mol [1][5]
Boiling Point 173.1±33.0 °C at 760 mmHg[5][6]
Density 1.024 g/cm³[5][6]
Flash Point 53.0±14.8 °C[5][6]
pKa 8.61±0.10 (Predicted)[1][5]
InChI Key LKIYWJKEOOFVCV-UHFFFAOYSA-N[1]
Canonical SMILES CN1CCC(CC1)C=O[1]

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing piperidine ring. A common strategy involves the reduction of a corresponding carboxylic acid ester derivative.

Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

A key precursor for the synthesis of this compound is methyl 1-methylpiperidine-4-carboxylate. A detailed experimental protocol for its synthesis is described below.

Experimental Protocol:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, thionyl chloride (112.8 mL) is added dropwise while maintaining the temperature at -10°C using an ice-salt bath.[7]

  • After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C and held at this temperature for 2 hours.[7]

  • The solution is then brought to a pH of approximately 8 by the addition of sodium carbonate.[7]

  • The product is extracted with methylene chloride.[7]

  • The organic layer is dried and the solvent is evaporated to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[7] The reported yield for this reaction is 87%.[7]

G 1-Methylisonipecotic Acid HCl 1-Methylisonipecotic Acid HCl Reaction Reaction 1-Methylisonipecotic Acid HCl->Reaction Methanol Methanol Methanol->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Methyl 1-Methylpiperidine-4-carboxylate Methyl 1-Methylpiperidine-4-carboxylate Reaction->Methyl 1-Methylpiperidine-4-carboxylate

Synthesis of Methyl 1-Methylpiperidine-4-carboxylate.
Synthesis of 1-Methyl-4-phenylpiperidine-4-carboxaldehyde

While a direct protocol for the title compound is not detailed in the provided literature, a similar synthesis for 1-methyl-4-phenylpiperidine-4-carboxaldehyde from its corresponding ethyl ester highlights a viable synthetic route. This method utilizes a reducing agent to convert the ester to an aldehyde.

Experimental Protocol:

  • Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (10 mmol) is dissolved in dry toluene (30 ml) under a nitrogen atmosphere.[8]

  • The solution is cooled to -63°C, and a solution of diisobutylaluminium hydride (DIBAH, 1 M, 20 ml) is added dropwise.[8]

  • The reaction is stirred at -70°C for 1.5 hours.[8]

  • Methanol (5 ml) is added to quench the excess DIBAH.[8]

  • At ambient temperature, water (50 ml) is added, and the mixture is filtered.[8]

  • The organic phase is dried over Na₂SO₄ and evaporated to yield the crude product.[8]

  • A side product, 4-hydroxymethyl-1-methyl-4-phenylpiperidine, can be precipitated by treatment with ether.[8]

  • The filtrate is evaporated to yield the title compound as an oil, which can be used without further purification.[8]

This protocol suggests that this compound could be similarly synthesized from methyl 1-methylpiperidine-4-carboxylate using a controlled reduction with an agent like DIBAH.

G Ester Precursor Ester Precursor Reduction Reduction Ester Precursor->Reduction DIBAH DIBAH DIBAH->Reduction Aldehyde Product Aldehyde Product Reduction->Aldehyde Product

General workflow for the reduction of an ester to an aldehyde.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The piperidine moiety is a common scaffold in medicinal chemistry, and the aldehyde functional group allows for a wide range of chemical transformations to build molecular complexity.

Derivatives of piperidine have been investigated for a multitude of pharmacological activities, including:

  • Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives and their thiosemicarbazones have shown significant in vitro antibacterial and antifungal activity.[9]

  • Neuropharmacological Agents: Piperidine derivatives have been studied for their effects on neurotransmitter systems, such as serotonin and dopamine pathways, with potential applications in treating mood disorders and anxiety.[10] For instance, 1-methylpiperidine-2-carbaldehyde is a precursor in the synthesis of compounds targeting serotonin receptors for the treatment of migraines.[10]

  • Cancer Therapeutics: Piperidine derivatives have been explored as PRMT5 inhibitors, which have potential applications in cancer treatment.[10]

  • PROTAC Linkers: Piperidine-4-carbaldehyde can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful tool for targeted protein degradation.[11]

  • Inhibitors of Mycobacterium tuberculosis: Piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the vitamin K2 biosynthesis pathway of Mycobacterium tuberculosis.[12]

The aldehyde functionality of this compound allows for its use in various reactions to synthesize these and other bioactive molecules. For example, it can undergo condensation reactions, such as the Mannich reaction, to form more complex piperidine-based structures.[9][10]

G Start 1-Methylpiperidine- 4-carbaldehyde Reaction Reaction Start->Reaction Chemical Transformation (e.g., Condensation, Reductive Amination) Intermediate Intermediate Reaction->Intermediate Final_Product Pharmacologically Active Piperidine Derivative Intermediate->Final_Product Further Modification

Logical relationship in the synthesis of bioactive piperidine derivatives.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity, stemming from the aldehyde functional group, allows for the straightforward introduction of the N-methylpiperidine scaffold into a diverse range of molecules. The continued exploration of piperidine derivatives as potential therapeutic agents underscores the importance of this compound as a valuable building block for the development of new drugs. Further research into novel synthetic routes and applications of this compound will undoubtedly contribute to advancements in pharmaceutical sciences.

References

The Piperidine Nucleus: A Journey from Ancient Poisons to Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Piperidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The story of piperidine alkaloids is a captivating chronicle of chemical discovery, weaving together ancient history, pioneering synthesis, and the intricate dance of molecules with biological systems. From the hemlock that silenced Socrates to the pungent spice that drove global trade, and now to a cornerstone of modern drug development, the simple six-membered nitrogen-containing ring of piperidine has been at the center of profound scientific and societal developments. This technical guide provides a comprehensive overview of the discovery and history of this crucial class of natural products, offering detailed experimental insights and a survey of their biological significance.

A Historical Timeline of Discovery and Synthesis

The journey to understand piperidine alkaloids began long before the formal discipline of chemistry. The toxic properties of plants like poison hemlock were known in antiquity, with its most famous application being the state-sanctioned suicide of the Greek philosopher Socrates in 399 B.C.[1]. However, the scientific investigation into the chemical constituents of such plants would not begin for millennia.

The 19th century marked a turning point in the study of natural products. In 1804, the German pharmacist Friedrich Sertürner achieved a landmark in chemistry by isolating morphine from opium, the first-ever isolation of an alkaloid[2][3][4]. This groundbreaking work paved the way for other chemists to explore the active principles of various plants. Sertürner's discovery challenged the prevailing belief that all plant-derived substances were acidic and introduced the concept of "alkaloids" – alkaline, nitrogen-containing compounds from natural sources[5].

Following Sertürner's lead, a flurry of discoveries identified numerous alkaloids, including several containing the piperidine moiety. Key milestones in the discovery of piperidine and its alkaloids include:

  • 1827: Coniine, the toxic principle of poison hemlock (Conium maculatum), is isolated[2][3].

  • 1828: Nicotine is isolated from the tobacco plant (Nicotiana tabacum)[2][3].

  • 1850-1852: The parent compound, piperidine, is first reported by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours, who both obtained it from the reaction of piperine with nitric acid[6].

  • 1886: In a monumental achievement in synthetic organic chemistry, Albert Ladenburg reports the first total synthesis of an alkaloid, coniine. This accomplishment not only confirmed the structure of coniine but also solidified the foundations of structural theory in organic chemistry[1][7][8]. Ladenburg's work on alkaloids and his contributions to understanding the structure of aromatic compounds cemented his place as a pioneer in the field[1][9][10][11][12].

Historical_Timeline cluster_Ancient Ancient Times cluster_19th_Century 19th Century: Isolation and Elucidation Socrates 399 B.C. Execution of Socrates with Hemlock Sertürner 1804 Friedrich Sertürner isolates Morphine Coniine_iso 1827 Coniine isolated Sertürner->Coniine_iso Pioneering Alkaloid Isolation Nicotine_iso 1828 Nicotine isolated Coniine_iso->Nicotine_iso Piperidine_iso 1850-1852 Piperidine isolated by Anderson and Cahours Nicotine_iso->Piperidine_iso Ladenburg 1886 Albert Ladenburg synthesizes Coniine Piperidine_iso->Ladenburg First Alkaloid Synthesis

Key Piperidine Alkaloids: Isolation, Characterization, and Synthesis

The structural diversity of piperidine alkaloids is vast, ranging from simple monosubstituted rings to complex polycyclic systems. This section details the discovery and experimental protocols for some of the most significant members of this class.

Coniine
  • Natural Source: Poison Hemlock (Conium maculatum)

  • Historical Significance: The first alkaloid to be synthesized, its structure elucidation and synthesis were pivotal moments in the history of organic chemistry.

Ladenburg's Total Synthesis of (±)-Coniine (1886)

Albert Ladenburg's synthesis of racemic coniine was a landmark achievement. The protocol, while rudimentary by modern standards, demonstrated the power of synthetic chemistry to construct natural products.

Methodology:

  • Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to 250 °C, inducing a rearrangement to 2-methylpyridine.

  • Knoevenagel Condensation: 2-Methylpyridine was reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine. Ladenburg noted the use of paraldehyde, a trimer of acetaldehyde, which depolymerizes upon heating.

  • Reduction: The 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.

  • Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid to yield the enantiopure forms of coniine.

Ladenburg_Synthesis Start N-Methylpyridine Iodide Step1 Heat (250 °C) Start->Step1 Intermediate1 2-Methylpyridine Step1->Intermediate1 Step2 Acetaldehyde, ZnCl2 (Knoevenagel Condensation) Intermediate1->Step2 Intermediate2 2-Propenylpyridine Step2->Intermediate2 Step3 Sodium in Ethanol (Reduction) Intermediate2->Step3 Product (±)-Coniine Step3->Product

Quantitative Data for Coniine

PropertyValueReference
Molecular FormulaC₈H₁₇N[13]
Molecular Weight127.23 g/mol PubChem
Specific Rotation ([α]D) of (S)-(+)-coniine+8.4° (c=4.0, CHCl₃)[1]
Specific Rotation ([α]D) of (R)-(-)-coniine-7.9° (c=0.5, CHCl₃)[1]
Mass Spectrum (EI) m/z127 (M+), 84 (base peak)[14]
Piperine
  • Natural Source: Black Pepper (Piper nigrum)

  • Significance: Responsible for the pungency of black pepper, it is one of the most well-known and widely consumed alkaloids. Black pepper contains approximately 5-9% piperine[9].

Isolation of Piperine from Black Pepper

Several methods have been developed for the extraction and purification of piperine. A common laboratory procedure involves solvent extraction followed by recrystallization.

Methodology (Dichloromethane Extraction):

  • Extraction: 10.0 g of finely ground black pepper is refluxed with 20 mL of dichloromethane (CH₂Cl₂) for 20 minutes in a round-bottom flask fitted with a condenser.

  • Filtration: After cooling, the mixture is filtered under vacuum using a Büchner funnel to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH₂Cl₂.

  • Concentration: The filtrate is concentrated using a rotary evaporator or by gentle heating on a sand bath, yielding a dark brown oil.

  • Precipitation: The oil is cooled in an ice bath, and 6 mL of cold diethyl ether is added with stirring. This step is repeated to encourage the precipitation of piperine.

  • Isolation and Purification: The resulting yellow crystals of crude piperine are collected by vacuum filtration and washed with cold diethyl ether.

  • Recrystallization: The crude piperine is dissolved in a minimal amount of a hot 3:2 acetone:hexane solution. The solution is allowed to cool to room temperature and then placed in an ice bath to induce crystallization of pure piperine, which is then collected by vacuum filtration.

Quantitative and Spectroscopic Data for Piperine

PropertyValueReference
Molecular FormulaC₁₇H₁₉NO₃[15]
Molecular Weight285.34 g/mol PubChem
Melting Point128-130 °C[15]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40 (m, 1H), 6.98 (d, 1H), 6.88 (dd, 1H), 6.75 (m, 3H), 6.44 (d, 1H), 5.97 (s, 2H), 3.58 (br s, 4H), 1.66 (m, 4H), 1.58 (m, 2H)[16]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.5, 148.2, 148.1, 142.5, 138.2, 130.9, 125.3, 122.5, 120.1, 108.4, 105.6, 101.2, 46.9, 43.2, 26.8, 25.6, 24.6[2]
IR (ATR) ν (cm⁻¹) 3010 (C-H aromatic), 2935 (C-H aliphatic), 1633 (C=O amide), 1612, 1583 (C=C), 1253, 1134 (C-O-C)[15]
Mass Spectrum (EI) m/z 285 (M+), 201, 175, 135, 84[15]
Lobeline
  • Natural Source: Indian Tobacco (Lobelia inflata)

  • Significance: Known for its complex pharmacology, acting on nicotinic acetylcholine receptors and monoamine transporters.

Extraction of Lobeline from Lobelia inflata

The extraction of lobeline typically involves a standard acid-base extraction protocol for alkaloids.

Methodology:

  • Maceration and Extraction: Powdered plant material is macerated in an acidic aqueous solution (e.g., dilute acetic acid) to protonate the alkaloids and render them water-soluble.

  • Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made basic with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude alkaloid mixture can be further purified by column chromatography.

Pharmacological Data for Lobeline

TargetActionIC₅₀ / KᵢReference
α4β2 nAChRAntagonistKᵢ = 4.4 nM[17]
Dopamine Transporter (DAT)InhibitorIC₅₀ = 28.2 - 80.0 µM[18]
Vesicular Monoamine Transporter 2 (VMAT2)InhibitorIC₅₀ = 0.88 µM[12]
µ-Opioid ReceptorAntagonistKᵢ = 0.74 µM[19]

Signaling Pathways of Piperidine Alkaloids

The diverse biological activities of piperidine alkaloids stem from their interactions with various protein targets, primarily in the nervous system.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Many piperidine alkaloids, including nicotine, coniine, and lobeline, exert their effects by binding to nAChRs. These are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, allow the influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses[20][21].

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Ligand Piperidine Alkaloid (e.g., Nicotine, Coniine) Ligand->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt Ca²⁺-mediated MAPK MAPK Pathway Ion_Influx->MAPK Ca²⁺-mediated Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response Neuroprotection Neuroprotection / Cell Survival PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Sustained stimulation of nAChRs can also trigger intracellular signaling cascades, such as the PI3K-Akt and MAPK pathways, which are implicated in neuroprotection and cell survival[22]. The specific effects depend on the alkaloid, the nAChR subtype, and the cell type. For instance, some piperidine alkaloids are teratogenic due to their ability to desensitize fetal muscle-type nAChRs, leading to reduced fetal movement[11][23].

Lobeline's Modulation of Dopamine Transport

Lobeline exhibits a particularly complex mechanism of action, interacting with both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).

  • DAT Inhibition: DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, lobeline can increase extracellular dopamine levels.

  • VMAT2 Interaction: VMAT2 packages cytosolic dopamine into synaptic vesicles for subsequent release. Lobeline inhibits dopamine uptake into these vesicles and promotes its release from them into the cytosol[6][24][25]. This leads to an increase in cytosolic dopamine, which can then be metabolized or, in some cases, reverse-transported out of the cell by DAT.

Lobeline_Dopamine_Pathway cluster_presynaptic Presynaptic Dopamine Neuron Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine DA_release Dopamine Release Vesicle->DA_release Exocytosis VMAT2 VMAT2 VMAT2->Vesicle Packages Dopamine DAT Dopamine Transporter (DAT) Lobeline Lobeline Lobeline->VMAT2 Inhibits uptake into vesicle Promotes release from vesicle Lobeline->DAT Inhibits reuptake DA_synapse Synaptic Dopamine DA_synapse->DAT Reuptake DA_release->DA_synapse

This dual action on dopamine homeostasis underlies the interest in lobeline as a potential therapeutic agent for psychostimulant addiction[6][25].

Conclusion

The history of piperidine alkaloids is a testament to the evolution of chemical and pharmacological sciences. From their early identification in plants with profound physiological effects to their synthesis in the laboratory and the elucidation of their complex interactions with biological targets, these compounds have consistently been at the forefront of scientific inquiry. The journey from the toxic hemlock to the therapeutic potential of lobeline analogues illustrates the remarkable progress in our ability to understand and harness the power of natural products. For researchers, scientists, and drug development professionals, the rich history and diverse bioactivity of piperidine alkaloids continue to offer a fertile ground for discovery and innovation, promising new therapeutic agents for a wide range of human diseases.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The IUPAC name for this compound is This compound . This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and presents predicted spectroscopic data for its characterization. Furthermore, it explores its application in drug discovery, exemplified by its role as a key intermediate in the synthesis of a 5-HT₁F receptor agonist for the treatment of migraine.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and organic solvents.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
Synonyms N-Methylpiperidine-4-carbaldehyde, 1-Methyl-4-piperidinecarboxaldehyde[1]
CAS Number 50675-21-3[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Boiling Point 173 °C[1]
Density 1.024 g/cm³-
pKa (Predicted) 8.61 ± 0.10[1]
Canonical SMILES CN1CCC(CC1)C=O[1]

Experimental Protocol: Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the reduction of a corresponding ester, such as methyl 1-methylpiperidine-4-carboxylate, using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) to prevent over-reduction to the alcohol.[2][3][4]

Reaction Scheme:

G cluster_0 Methyl 1-methylpiperidine-4-carboxylate cluster_1 This compound a C₈H₁₅NO₂ c C₇H₁₃NO a->c 1. DIBAL-H, Toluene, -78 °C 2. Methanol quench

A plausible synthetic workflow for this compound.

Materials:

  • Methyl 1-methylpiperidine-4-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) in toluene (1 M solution)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Syringes

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with methyl 1-methylpiperidine-4-carboxylate (1 equivalent). Anhydrous toluene is added to dissolve the ester.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A 1 M solution of DIBAL-H in toluene (1.1 equivalents) is added dropwise to the stirred solution via a syringe, ensuring the internal temperature is maintained below -70 °C. The addition should be slow to control the reaction exotherm.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ester.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

  • Workup: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are formed.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

Spectroscopy Predicted Data
¹H NMR δ ~9.6 ppm (s, 1H, -CHO), δ ~2.8-2.9 ppm (m, 2H, piperidine H₂ axial), δ ~2.2 ppm (s, 3H, -NCH₃), δ ~2.0-2.1 ppm (m, 2H, piperidine H₂ equatorial), δ ~1.7-1.9 ppm (m, 5H, remaining piperidine protons)
¹³C NMR δ ~203 ppm (-CHO), δ ~55 ppm (piperidine C₂/C₆), δ ~46 ppm (-NCH₃), δ ~45 ppm (piperidine C₄), δ ~28 ppm (piperidine C₃/C₅)
IR (Infrared) ~2940 cm⁻¹ (C-H stretch), ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch, strong)
Mass Spec (EI) M⁺ at m/z = 127, significant fragments at m/z = 98 ([M-CHO]⁺), m/z = 57

Application in Drug Discovery: Synthesis of a 5-HT₁F Receptor Agonist

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[1] For instance, it is a precursor in the preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a potent 5-HT₁F receptor agonist investigated for the treatment of migraines.[5] The activation of the 5-HT₁F receptor is a key mechanism in managing migraines without causing vasoconstriction, a side effect associated with some other migraine medications.[5]

The following diagram illustrates a logical synthetic workflow where this compound is a key starting material.

G A This compound B Intermediate Alcohol A->B Grignard Reaction (e.g., with a substituted pyridyl magnesium bromide) C Intermediate Ketone B->C Oxidation (e.g., PCC, Swern) D 5-HT1F Receptor Agonist (2,4,6-trifluoro-N-[6-(1-methyl- piperidine-4-carbonyl)-pyridin-2-yl]-benzamide) C->D Amide Coupling (with 2,4,6-trifluorobenzamide)

Synthetic workflow for a 5-HT₁F receptor agonist.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of 1-Methylpiperidine-4-carbaldehyde, a heterocyclic compound with significant applications in the pharmaceutical and fragrance industries. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical properties, synthesis, reactivity, and potential biological significance.

Chemical and Physical Properties

This compound, with the CAS number 50675-21-3, is a colorless to pale yellow liquid with a characteristic pungent, aldehydic odor.[1] It is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, which imparts favorable pharmacokinetic properties to many drug candidates. The presence of a reactive aldehyde group and a tertiary amine makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
CAS Number 50675-21-3[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 173.1 ± 33.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 53.0 ± 14.8 °C
pKa 8.61 ± 0.10 (Predicted)[1]
Solubility Soluble in water and organic solvents[1]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. - Protons on the piperidine ring (CH₂, CH) multiplets between δ 1.5-3.0 ppm. - Methyl group (N-CH₃) singlet around δ 2.2-2.5 ppm.
¹³C NMR - Aldehyde carbonyl carbon (C=O) signal around δ 190-200 ppm. - Carbons of the piperidine ring between δ 20-60 ppm. - Methyl carbon (N-CH₃) signal around δ 45 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-N stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 127. - Fragmentation pattern showing loss of the formyl group (M-29) and other characteristic fragments of the piperidine ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 1-methylpiperidin-4-yl)methanol. While a specific detailed protocol for this exact transformation is not widely published, a general method can be adapted from the synthesis of analogous compounds. One such approach is the Swern oxidation or the use of other mild oxidizing agents like pyridinium chlorochromate (PCC).

A plausible synthetic pathway starting from a commercially available precursor is outlined below.

Synthesis_of_1_Methylpiperidine_4_carbaldehyde cluster_0 Starting Material cluster_1 Step 1: N-Methylation cluster_2 Step 2: Reduction cluster_3 Step 3: Oxidation Ethyl_Isonipecotate Ethyl 4-piperidinecarboxylate N_Methylated_Ester Ethyl 1-methylpiperidine-4-carboxylate Ethyl_Isonipecotate->N_Methylated_Ester HCHO, HCOOH (Eschweiler-Clarke) or CH₃I, Base Alcohol (1-Methylpiperidin-4-yl)methanol N_Methylated_Ester->Alcohol LiAlH₄ or other reducing agent Aldehyde This compound Alcohol->Aldehyde PCC, Swern Oxidation, or other mild oxidizing agent

A plausible synthetic pathway for this compound.
Reactivity

The aldehyde functional group in this compound is the primary site of its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. It can undergo a variety of classical aldehyde reactions.

Reactivity_of_1_Methylpiperidine_4_carbaldehyde cluster_reactions Key Reactions cluster_products Product Classes Aldehyde This compound Oxidation Oxidation Aldehyde->Oxidation e.g., KMnO₄, Jones Reagent Reduction Reduction Aldehyde->Reduction e.g., NaBH₄, LiAlH₄ Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination R-NH₂, NaBH₃CN Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Ph₃P=CHR Condensation Condensation Reactions Aldehyde->Condensation e.g., Aldol, Knoevenagel Carboxylic_Acid 1-Methylpiperidine-4-carboxylic acid Oxidation->Carboxylic_Acid Alcohol_Product (1-Methylpiperidin-4-yl)methanol Reduction->Alcohol_Product Amine_Product Substituted Amines Reductive_Amination->Amine_Product Alkene_Product Alkenes Wittig_Reaction->Alkene_Product Various_Products Various C-C bond formation products Condensation->Various_Products

Key reaction pathways involving this compound.

Applications in Drug Discovery and Development

The 1-methylpiperidine moiety is a common structural motif in a variety of biologically active compounds. Its presence can enhance solubility, metabolic stability, and receptor affinity. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.

Derivatives of 1-methylpiperidine have been investigated for a range of therapeutic targets, including:

  • Serotonin Receptors: The piperidine scaffold is present in numerous ligands for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[2]

  • Antimicrobial Agents: Piperidine derivatives have shown promise as antibacterial and antifungal agents.

  • Antidiabetic Agents: Some compounds containing the 1-methylpiperidine structure have been explored for their potential in managing diabetes.

While direct involvement in specific signaling pathways for this compound is not documented, its derivatives are known to interact with various receptor systems. For instance, its role as a precursor in the synthesis of 5-HT receptor ligands suggests a potential, indirect link to serotonergic signaling pathways.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and fragrances. Its reactivity, primarily centered on the aldehyde group, allows for a wide range of chemical transformations. While detailed, publicly available experimental data for this specific compound is somewhat limited, its structural similarity to other well-characterized piperidine derivatives provides a strong basis for predicting its chemical behavior and potential utility in research and development. Further investigation into its biological activities and the development of detailed, optimized synthetic protocols will undoubtedly expand its applications in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methylpiperidine-4-carbaldehyde from 1-Methylisonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methylpiperidine-4-carbaldehyde, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing from 1-methylisonipecotic acid. The initial step involves the esterification of 1-methylisonipecotic acid to its methyl ester, followed by a controlled reduction to the desired aldehyde.

Overall Reaction Scheme

The synthesis proceeds through two main stages:

  • Esterification: Conversion of 1-methylisonipecotic acid hydrochloride to methyl 1-methylpiperidine-4-carboxylate.

  • Reduction: Selective reduction of the methyl ester to this compound using Diisobutylaluminium hydride (DIBAL-H).

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionStarting MaterialProductReagentsYield
1Esterification1-Methylisonipecotic Acid HydrochlorideMethyl 1-methylpiperidine-4-carboxylateMethanol, Thionyl Chloride87%[1]
2ReductionMethyl 1-methylpiperidine-4-carboxylateThis compoundDiisobutylaluminium hydride (DIBAL-H)Yields vary, optimization may be required.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate[1]

This protocol details the esterification of 1-methylisonipecotic acid hydrochloride.

Materials:

  • 1-Methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

  • Methanol (350 mL)

  • Thionyl chloride (112.8 mL)

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride in methanol in a round-bottom flask, add thionyl chloride dropwise while maintaining the temperature at -10°C using an ice-salt bath.

  • After the addition is complete (approximately 1 hour), remove the ice-salt bath and allow the reaction mixture to warm to 40°C.

  • Maintain the reaction at 40°C for 2 hours.

  • Cool the solution and adjust the pH to approximately 8 with sodium carbonate.

  • Extract the product with methylene chloride.

  • Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Outcome:

This procedure is expected to yield approximately 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the methyl ester to the aldehyde using DIBAL-H. This reaction is sensitive to temperature and stoichiometry to prevent over-reduction to the alcohol.[2][3][4]

Materials:

  • Methyl 1-methylpiperidine-4-carboxylate (1 eq.)

  • Dry toluene (or other suitable dry solvent like DCM or THF)

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., 1M in toluene, 1-1.2 eq.)

  • Methanol

  • Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute acid for workup

  • Anhydrous sodium sulfate

  • Ethyl acetate or Methylene chloride for extraction

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cannula or syringe for transferring reagents

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve methyl 1-methylpiperidine-4-carboxylate in dry toluene in a flask under an inert atmosphere.

  • Cool the stirred solution to -78°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.[2][5]

  • Slowly add DIBAL-H solution (1-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or below -70°C.

  • Continue stirring at -78°C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][2]

  • Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to ambient temperature.

  • Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a dilute acid quench can be used.

  • Filter the mixture through a pad of filter aid (e.g., Celite) to remove aluminum salts, washing the pad with ethyl acetate or methylene chloride.

  • Separate the organic phase, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound as an oil.

Purification:

The crude product can be purified by column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Start 1-Methylisonipecotic Acid HCl Esterification Esterification (Methanol, Thionyl Chloride) Start->Esterification Intermediate Methyl 1-methylpiperidine-4-carboxylate Esterification->Intermediate Yield: 87% Reduction Reduction (DIBAL-H, -78°C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification Product->Purification

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

This diagram shows the sequential relationship of the key chemical transformations.

LogicalFlow A Starting Material 1-Methylisonipecotic Acid B Step 1: Esterification Activation of Carboxylic Acid A->B C Intermediate Methyl Ester B->C D Step 2: Reduction Controlled Hydride Addition C->D E Final Product This compound D->E

References

Application Notes and Protocols: 1-Methylpiperidine-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-carbaldehyde is a valuable and versatile heterocyclic building block in organic synthesis, primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structure, featuring a reactive aldehyde group and a tertiary amine within a piperidine scaffold, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Knoevenagel condensation, Wittig reaction, and reductive amination, to facilitate its use in drug discovery and development.

Introduction

The piperidine moiety is a prevalent structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] The incorporation of this scaffold can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This compound serves as a readily available starting material for introducing the 1-methylpiperidine-4-yl moiety into a target molecule.[3] Its aldehyde functionality provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, making it an essential precursor for the synthesis of a diverse array of complex molecules, including analogues of fentanyl and intermediates for drugs like Donepezil.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 50675-21-3[3]
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.18 g/mol [3]
Boiling Point 173 °C[6]
Density 1.024 g/cm³[6]
Flash Point 53 °C[6]

Applications in Organic Synthesis: Key Reactions and Protocols

This compound is a versatile substrate for a variety of important organic transformations. The following sections detail the experimental protocols for some of its key applications.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. This reaction is particularly useful for the synthesis of electron-deficient alkenes.

General Reaction Scheme:

Knoevenagel_Condensation reactant1 This compound reagents Base (e.g., Piperidine, NH4OAc) Solvent (e.g., Ethanol, Water) reactant1->reagents reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->reagents product 2-((1-Methylpiperidin-4-yl)methylene)malononitrile reagents->product caption Knoevenagel Condensation Workflow Wittig_Reaction reactant1 This compound reagents Base (e.g., n-BuLi, NaH) Solvent (e.g., THF, DMSO) reactant1->reagents reactant2 Phosphonium Ylide (e.g., Ph3P=CH2) reactant2->reagents product 4-Methylene-1-methylpiperidine reagents->product caption Wittig Reaction Workflow Reductive_Amination reactant1 This compound reagents Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Solvent (e.g., DCE, MeOH) reactant1->reagents reactant2 Primary or Secondary Amine (e.g., Aniline) reactant2->reagents product N-((1-Methylpiperidin-4-yl)methyl)aniline reagents->product caption Reductive Amination Workflow Synthetic_Workflow cluster_reactions Key Transformations cluster_products Intermediate Building Blocks start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination product_k α,β-Unsaturated Nitrile/Ester knoevenagel->product_k product_w Exo-methylene Piperidine wittig->product_w product_ra Substituted Aminomethyl Piperidine reductive_amination->product_ra final_product Complex Target Molecules (e.g., APIs, Probes) product_k->final_product Further Functionalization product_w->final_product Further Functionalization product_ra->final_product Further Functionalization caption Synthetic utility of this compound.

References

The Pivotal Role of 1-Methylpiperidine-4-carbaldehyde in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methylpiperidine-4-carbaldehyde is a key heterocyclic building block in the landscape of pharmaceutical synthesis. Its versatile reactivity, stemming from the presence of a secondary amine and an aldehyde functional group within a piperidine scaffold, allows for its incorporation into a diverse array of complex molecules with significant therapeutic potential. This document provides a detailed overview of the applications of this compound in the synthesis of various pharmaceutical agents, complete with experimental protocols and a summary of reaction efficiencies.

Applications in the Synthesis of Key Pharmaceutical Classes

This compound and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals, primarily targeting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, and the 4-carbaldehyde group provides a convenient handle for elaboration into more complex structures.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A prominent application of piperidine aldehydes is in the synthesis of acetylcholinesterase (AChE) inhibitors, a cornerstone in the palliative treatment of Alzheimer's disease. While the most well-known drug in this class, Donepezil, utilizes an N-benzylpiperidine-4-carbaldehyde intermediate, the underlying synthetic strategies are directly applicable to its N-methyl analogue. The core reaction involves a condensation reaction between the piperidine aldehyde and an indanone derivative.

Table 1: Representative Aldol Condensation for the Synthesis of a Donepezil-like Precursor

Reactant AReactant BBaseSolventReaction Time (h)Yield (%)
This compound5,6-Dimethoxy-1-indanoneSodium HydroxideEthanol10~70-80 (estimated)
Opioid Receptor Modulators for Analgesia

The piperidine scaffold is central to the structure of many potent opioid analgesics, including the fentanyl family of compounds. This compound can serve as a precursor to intermediates used in the synthesis of fentanyl analogues. A key transformation is the reductive amination of the aldehyde to introduce an aniline moiety, which is then further elaborated.

Table 2: Representative Reductive Amination for the Synthesis of an Opioid Precursor

Reactant AReactant BReducing AgentSolventReaction Time (h)Yield (%)
This compoundAnilineSodium triacetoxyborohydrideDichloromethane12>90
Serotonin Receptor Ligands for Neurological Disorders

Derivatives of this compound are also employed in the synthesis of ligands for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. The Wittig reaction is a powerful tool to convert the aldehyde into an alkene, which can then be further functionalized to produce selective 5-HT receptor modulators.

Table 3: Representative Wittig Reaction for the Synthesis of a Serotonin Receptor Ligand Intermediate

Reactant AReactant B (Ylide)BaseSolventReaction Time (h)Yield (%)
This compound(Triphenylphosphoranylidene)acetonitrilen-ButyllithiumTetrahydrofuran4~85-95

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of a Donepezil-like Precursor

Objective: To synthesize a precursor for a Donepezil analogue via a base-catalyzed aldol condensation.

Materials:

  • This compound (1.0 eq)

  • 5,6-Dimethoxy-1-indanone (1.0 eq)

  • Sodium Hydroxide (2.0 M aqueous solution)

  • Ethanol (95%)

  • Acetic acid (4% in ethanol, for washing)

  • Deionized water

  • Stirring apparatus, reflux condenser, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound and 5,6-Dimethoxy-1-indanone in 95% ethanol.

  • With vigorous stirring, add the 2.0 M sodium hydroxide solution to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes. If a precipitate forms, the reaction is proceeding.

  • If no significant precipitate is observed, attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.

  • Cool the reaction mixture to room temperature and then further cool in an ice-water bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with cold 4% acetic acid in ethanol and then with cold ethanol.

  • Dry the product under vacuum to obtain the aldol condensation product.

Protocol 2: Reductive Amination for the Synthesis of an Opioid Precursor

Objective: To synthesize a 4-anilino-1-methylpiperidine derivative as a key intermediate for opioid analgesics.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator, stirring apparatus

Procedure:

  • Dissolve this compound and aniline in dichloromethane in a round-bottom flask.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Wittig Reaction for the Synthesis of a Serotonin Receptor Ligand Intermediate

Objective: To synthesize a substituted alkene from this compound via a Wittig reaction.

Materials:

  • (Cyanomethyl)triphenylphosphonium chloride (1.0 eq)

  • n-Butyllithium (1.0 eq in hexanes)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator, stirring apparatus, syringe

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (cyanomethyl)triphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0°C for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Signaling Pathways and Experimental Workflows

The pharmaceuticals synthesized from this compound exert their effects by modulating specific biological pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

Acetylcholinesterase Inhibition

Donepezil and related compounds function by inhibiting the enzyme acetylcholinesterase in the synaptic cleft. This leads to an increase in the concentration of the neurotransmitter acetylcholine, enhancing cholinergic neurotransmission.[1]

Acetylcholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Inhibitor Piperidine-based Inhibitor Inhibitor->AChE Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Caption: Mechanism of Acetylcholinesterase Inhibition.

Mu-Opioid Receptor Activation

Opioid analgesics derived from piperidine precursors act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to a signaling cascade that ultimately results in analgesia.

Mu_Opioid_Receptor_Pathway cluster_downstream Downstream Effects Opioid Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Reduced Signaling

Caption: Mu-Opioid Receptor Signaling Pathway.

5-HT2A Receptor Modulation

Ligands targeting the 5-HT2A receptor, another GPCR, can modulate its activity. Activation of the 5-HT2A receptor typically involves the Gq signaling pathway, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4]

SHT2A_Receptor_Pathway Serotonin_Ligand 5-HT2A Ligand SHT2A_R 5-HT2A Receptor Serotonin_Ligand->SHT2A_R Binds Gq_protein Gq Protein SHT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow Start This compound + Reagents Reaction Core Reaction (e.g., Condensation, Wittig) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Intermediate Purified Intermediate Purification->Intermediate Further_Steps Further Synthetic Steps (Optional) Intermediate->Further_Steps Final_Product Final Pharmaceutical Ingredient Intermediate->Final_Product If no further steps Further_Steps->Final_Product

References

Application Notes and Protocols for 1-Methylpiperidine-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 1-methylpiperidine-4-carbaldehyde as a versatile chemical intermediate in the synthesis of compounds with potential therapeutic applications. The protocols focus on its use in the development of dihydrofolate reductase (DHFR) inhibitors and antifungal agents, as well as its application in fundamental organic reactions such as Knoevenagel condensation and reductive amination.

Table of Contents

  • Application Note 1: Synthesis of Thiosemicarbazone Derivatives as Potential Dihydrofolate Reductase (DHFR) Inhibitors

    • Introduction

    • Experimental Protocol

    • Quantitative Data Summary

    • Signaling Pathway

  • Application Note 2: Synthesis of Novel Fungicides via Thiosemicarbazone Formation

    • Introduction

    • Experimental Protocol

    • Quantitative Data Summary

  • General Synthetic Protocols

    • Protocol 1: Knoevenagel Condensation

    • Protocol 2: Reductive Amination

Application Note 1: Synthesis of Thiosemicarbazone Derivatives as Potential Dihydrofolate Reductase (DHFR) Inhibitors

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and proteins.[1][2] Its inhibition can disrupt cellular proliferation, making it a prime target for anticancer and antimicrobial therapies.[1][2] Thiosemicarbazones derived from heterocyclic aldehydes have shown promise as DHFR inhibitors.[1][3] This protocol details the synthesis of a thiosemicarbazone derivative from this compound and its evaluation as a potential DHFR inhibitor.

Experimental Protocol: Synthesis of 1-((1-methylpiperidin-4-yl)methylene)thiosemicarbazide

Materials:

  • This compound

  • Thiosemicarbazide

  • Methanol (MeOH)

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure: [4]

  • In a round bottom flask, dissolve 1.0 mmol of thiosemicarbazide in 30 mL of methanol with magnetic stirring.

  • To this solution, add 1.0 mmol of this compound at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Upon completion of the reaction, collect the resulting precipitate by filtration.

  • Wash the precipitate with 20 mL of cold methanol.

  • Dry the product at room temperature to obtain the final compound.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).[5]

Experimental Workflow

G cluster_workflow Synthesis Workflow A Dissolve Thiosemicarbazide in Methanol B Add 1-Methylpiperidine- 4-carbaldehyde A->B C Stir at Room Temperature (24 hours) B->C D Filter Precipitate C->D E Wash with Cold Methanol D->E F Dry Product E->F G Characterization (NMR, IR, MS) F->G

Caption: Synthetic workflow for thiosemicarbazone derivatives.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of synthesized piperidine-based thiosemicarbazone derivatives against the DHFR enzyme.[1] Although not directly derived from this compound, this data provides a strong indication of the potential efficacy of this class of compounds.

Compound IDR-Group on Phenyl RingIC₅₀ (µM) against DHFR[1]
5f 2,4-dichloro18.27 ± 0.39
5h 4-bromo15.62 ± 0.26
5m 4-nitro18.36 ± 0.52
5o 4-trifluoromethyl16.22 ± 0.37
5p 3,4,5-trimethoxy13.70 ± 0.25
Methotrexate (Control) -0.086 ± 0.07
Signaling Pathway

DHFR inhibitors block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in the folate metabolic pathway.

G cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis DNA, RNA, and Protein Biosynthesis THF->Biosynthesis Essential for DHFR->THF Product Inhibitor Thiosemicarbazone Derivative Inhibitor->DHFR Inhibits

Caption: Inhibition of the DHFR signaling pathway.

Application Note 2: Synthesis of Novel Fungicides via Thiosemicarbazone Formation

Introduction

Fungal plant diseases pose a significant threat to global crop yields.[5] The development of effective and environmentally friendly fungicides is crucial. Thiosemicarbazide derivatives containing a piperidine moiety have demonstrated significant fungicidal activities.[5] This protocol outlines the synthesis of a thiosemicarbazone from this compound for evaluation as a potential antifungal agent.

Experimental Protocol: Synthesis and Antifungal Assay

Synthesis:

The synthesis protocol is identical to that described in Application Note 1 for DHFR inhibitors.

In Vitro Antifungal Activity Assay: [5]

  • Prepare potato dextrose agar (PDA) medium and sterilize.

  • Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Add appropriate concentrations of the test compound to the molten PDA medium.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc of the target fungus.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate (without the test compound).

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).

Quantitative Data Summary

The following table presents the in vitro fungicidal activity of a series of benzaldehyde thiosemicarbazide derivatives containing a piperidine moiety against various plant pathogenic fungi.[5] This data illustrates the potential of this chemical class as antifungal agents.

Compound IDR¹ on PhenylR² on PhenylTarget FungusEC₅₀ (µg/mL)[5]
3b H2-OH, 5-ClPythium aphanidermatum1.6
3c H4-OCH₂PhRhizoctonia solani2.2
3f 3-CH₃2,6-Cl₂Rhizoctonia solani2.1
Azoxystrobin (Control) --Pythium aphanidermatum16.9
Fluopicolide (Control) --Pythium aphanidermatum1.0

General Synthetic Protocols

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] It is a fundamental carbon-carbon bond-forming reaction.

General Procedure: [6][7]

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol).

  • Add a catalytic amount of a weak base (e.g., piperidine, pyrrolidine) (0.1 mmol).

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow Knoevenagel Condensation Workflow A Mix Aldehyde and Active Methylene Compound B Add Catalytic Base A->B C Reflux and Monitor (TLC) B->C D Cool and Concentrate C->D E Purify Product D->E

Caption: General workflow for Knoevenagel condensation.

Protocol 2: Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds. It involves the formation of an imine or enamine intermediate, which is then reduced to an amine.[8]

General Procedure (using Sodium Triacetoxyborohydride): [8]

  • In a reaction vessel, dissolve this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, dichloroethane).

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_workflow Reductive Amination Workflow A Dissolve Aldehyde and Amine in Anhydrous Solvent B Add Sodium Triacetoxyborohydride A->B C Stir at Room Temperature and Monitor (TLC) B->C D Quench with NaHCO₃ (aq) C->D E Extract, Dry, and Concentrate D->E F Purify Product E->F

Caption: General workflow for reductive amination.

References

Application Notes and Protocols: Reactions of 1-Methylpiperidine-4-carbaldehyde with Amines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active molecules. The piperidine moiety is a common scaffold found in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3][4] The aldehyde functionality of this compound allows for a variety of chemical transformations, particularly with primary and secondary amines, to generate novel compounds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for key reactions of this compound with amines, including imine formation (Schiff base), reductive amination, and multicomponent reactions like the Ugi and Mannich reactions. These reactions are fundamental in the construction of compound libraries for drug discovery programs targeting a wide array of diseases.[1][2][3][4]

Key Reactions and Applications

The primary reactions of this compound with amines lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines (reductive amination) or utilized in more complex multicomponent reactions. These synthetic pathways are instrumental in accessing a wide range of molecular architectures with diverse pharmacological profiles.

Imine Formation (Schiff Base Synthesis)

The condensation of this compound with primary amines yields imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of water.[5] Imines are important intermediates for the synthesis of various heterocyclic compounds and can also exhibit biological activity themselves.

Experimental Protocol: General Procedure for Imine Synthesis

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol is treated with a primary amine (1.0-1.2 eq). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction. The mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude imine product can be purified by recrystallization or column chromatography.[6][7]

Amine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
Substituted AnilinesEthanolAcetic Acid (catalytic)4-2465-92[6][7]
BenzylamineMethanolNone12High[8]
4-AminoantipyrineEthanolAcetic Acid (catalytic)282-89[9]

Logical Workflow for Imine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product aldehyde This compound reaction Condensation Reaction aldehyde->reaction amine Primary Amine (e.g., Aniline) amine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction conditions Stirring at RT or Reflux conditions->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up (Solvent Removal) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification product Imine (Schiff Base) purification->product

Caption: General workflow for the synthesis of imines from this compound.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[10][11] This method avoids the isolation of the often-unstable imine intermediate.

Experimental Protocol: One-Pot Reductive Amination

This compound (1.0 eq) and an amine (1.0-1.2 eq) are dissolved in a suitable solvent, such as dichloromethane, methanol, or glycerol.[11] A reducing agent is then added to the mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).[10][11][12] The reaction is typically stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.

Amine ReactantReducing AgentSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
Aromatic AminesNaBH₄Glycerol7010-50Moderate to Excellent[11]
AnilineNaBH₄EthanolRoom Temp-High[10]
Various AminesThiamine HCl/NaBH₄Solvent-free602098[13]
Carboxylic AcidsBH₃–NH₃/TiF₄---High[14]

Signaling Pathway of Reductive Amination

G aldehyde 1-Methylpiperidine- 4-carbaldehyde imine Imine/Iminium Ion Intermediate aldehyde->imine Condensation amine Primary or Secondary Amine amine->imine product Secondary or Tertiary Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: The two-step process of reductive amination in a one-pot reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid synthesis of α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[15][16] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse and complex molecules from simple starting materials. The use of this compound in the Ugi reaction provides access to peptidomimetics and other complex structures containing the piperidine scaffold.[16][17][18]

Experimental Protocol: Ugi Reaction for Piperidine Derivatives

To a solution of this compound (1.0 eq) in methanol, a primary amine (1.0 eq) and a carboxylic acid (1.0 eq) are added. The mixture is stirred for a short period before the addition of an isocyanide (1.0 eq). The reaction is then stirred at room temperature for 24-48 hours. After completion, the solvent is evaporated, and the residue is worked up by extraction and purified by column chromatography to yield the desired α-acetamido carboxamide product.[15][16]

AmineCarboxylic AcidIsocyanideSolventReaction Time (h)Yield (%)Reference
AnilinePropionic Acidtert-Butyl isocyanideMethanol1870 (for derivative)[19]
VariousVariousVariousMethanol24-48Good to High[15][16]

Experimental Workflow for the Ugi Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde This compound mix Mix in Methanol aldehyde->mix amine Amine amine->mix acid Carboxylic Acid acid->mix isocyanide Isocyanide isocyanide->mix react Stir at Room Temperature (24-48h) mix->react workup Work-up and Purification react->workup product α-Acetamido Carboxamide workup->product

Caption: A streamlined workflow for the Ugi four-component reaction.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an aldehyde (such as this compound), a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone).[1][20] This reaction is a classic method for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[1][20]

Experimental Protocol: General Procedure for the Mannich Reaction

A mixture of the active hydrogen compound (e.g., acetophenone), this compound (1.0 eq), and a primary or secondary amine hydrochloride (1.0 eq) in a protic solvent like ethanol is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is often isolated by filtration or after basification and extraction. Purification is typically achieved by recrystallization.

Active Hydrogen CompoundAmineSolventReaction Time (h)Yield (%)Reference
KetonesPrimary/Secondary Amine HClEthanol4-12Good[1][20]

Logical Relationship in the Mannich Reaction

G aldehyde 1-Methylpiperidine- 4-carbaldehyde iminium Iminium Ion Intermediate aldehyde->iminium amine Primary/Secondary Amine amine->iminium ketone Active Hydrogen Compound (Ketone) enol Enol/Enolate Intermediate ketone->enol product β-Amino Carbonyl (Mannich Base) iminium->product enol->product

References

Application Notes and Protocols: 1-Methylpiperidine-4-carbaldehyde as a Precursor for σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methylpiperidine-4-carbaldehyde as a versatile precursor for the synthesis of novel σ1 receptor ligands. The document outlines synthetic strategies, presents key binding affinity data for structurally related compounds, and provides detailed protocols for essential experimental assays.

Introduction to this compound in σ1 Ligand Synthesis

The 1-methylpiperidine moiety is a privileged scaffold in the design of σ1 receptor ligands. Its basic nitrogen atom and the conformational flexibility of the piperidine ring allow for critical interactions within the σ1 receptor binding pocket. This compound serves as a readily available and highly versatile starting material for the synthesis of a diverse library of 4-substituted piperidine derivatives. Through established synthetic methodologies such as reductive amination and Wittig reactions, the aldehyde functionality can be elaborated into various side chains bearing different pharmacophoric features, enabling the fine-tuning of affinity and selectivity for the σ1 receptor.

Synthetic Pathways from this compound

While direct, single-step syntheses from this compound to high-affinity σ1 ligands are not extensively reported, this precursor is a key intermediate in multi-step synthetic routes. Below are two primary strategies for its elaboration.

Reductive Amination Pathway

Reductive amination is a powerful method to introduce a variety of amine-containing side chains at the 4-position of the piperidine ring. This approach allows for the synthesis of ligands with an aminoethyl or longer chain, a common feature in potent σ1 receptor ligands.

Diagram of the Reductive Amination Workflow

G A This compound C Imine/Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E 4-Aminomethyl-1-methylpiperidine Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: General workflow for the synthesis of σ1 receptor ligand precursors via reductive amination of this compound.

Wittig Reaction Pathway

The Wittig reaction provides a means to introduce a carbon-carbon double bond, which can then be further modified (e.g., by reduction) to generate longer alkyl or substituted alkyl chains at the 4-position of the piperidine ring.

Diagram of the Wittig Reaction Workflow

G A This compound C Alkene Intermediate A->C Wittig Reaction B Phosphonium Ylide B->C E 4-Alkyl-1-methylpiperidine Derivative C->E D Reduction (e.g., H2, Pd/C) D->E

Caption: General workflow for the synthesis of σ1 receptor ligand precursors via the Wittig reaction with this compound.

Quantitative Data: Binding Affinities of 4-Substituted Piperidine Ligands

The following tables summarize the binding affinities (Ki) of various 4-substituted piperidine derivatives for the σ1 and σ2 receptors. This data, compiled from multiple sources, highlights the structure-activity relationships (SAR) and the potential for developing selective σ1 ligands from 1-methylpiperidine-based precursors.

Table 1: Binding Affinities of Selected 4-Substituted Piperidine Ligands

Compound IDR Group at Piperidine N4-Position Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a -CH3-CH2CH2NH-benzyl<27>1000>37
1b -CH3-CH2CH2NH-cyclohexylmethyl<27>1000>37
2a -H-CH2CH2NH-benzyl165>1000>6
3a -CH2CH3-CH2CH2NH-benzyl>1000>1000-
4a -SO2-p-tolyl-CH2CH2NH-benzyl>1000>1000-

Data adapted from studies on 4-(2-aminoethyl)-2-phenylpiperidine scaffolds, which provide insights into the effects of N-substitution.

Table 2: Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
5a -isobutyl61080180
5b -phenylpropyl3.312036
5c -benzyl8.8>10000>1136

This data illustrates the impact of the N-substituent on affinity and selectivity in a different 4-substituted piperidine series.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(2-Aminoethyl)-1-methylpiperidine Derivatives via a Multi-step Synthesis

This protocol is a generalized procedure based on the synthesis of related compounds and illustrates how this compound can be utilized.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Palladium on carbon (10%)

  • Lithium aluminum hydride (LAH)

  • Methanesulfonyl chloride

  • Triethylamine

  • Desired primary or secondary amine (e.g., benzylamine)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Wittig Reaction: To a solution of this compound in DCM, add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion (monitored by TLC). Purify the resulting α,β-unsaturated ester by column chromatography.

  • Reduction of the Double Bond: Dissolve the purified ester in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter off the catalyst and concentrate the solvent to yield the saturated ester.

  • Reduction of the Ester: Carefully add a solution of the saturated ester in THF to a suspension of LAH in THF at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction cautiously with water and aqueous sodium hydroxide. Filter the mixture and concentrate the filtrate to obtain the primary alcohol.

  • Mesylation: Dissolve the alcohol and triethylamine in DCM at 0 °C. Add methanesulfonyl chloride dropwise and stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the mesylate.

  • Nucleophilic Substitution: Dissolve the mesylate in acetonitrile and add the desired amine (e.g., benzylamine). Reflux the mixture until the reaction is complete. After cooling, concentrate the solvent and purify the final product by column chromatography.

Protocol 2: σ1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membranes (or other tissue/cell line expressing σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds

  • Haloperidol (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value)

    • Varying concentrations of the test compound (for competition curve) or buffer (for total binding) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

    • Aliquots of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

σ1 Receptor Signaling Pathway

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1] Its activation modulates several downstream signaling pathways, primarily through its interaction with other proteins.

Diagram of the σ1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex (Inactive) S1R_active σ1R (Active) S1R_BiP->S1R_active Dissociation IP3R IP3 Receptor S1R_active->IP3R Stabilizes Ca_ER Ca2+ IP3R->Ca_ER Release Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake Cellular Responses\n(e.g., ATP Production, Survival) Cellular Responses (e.g., ATP Production, Survival) Ca_Mito->Cellular Responses\n(e.g., ATP Production, Survival) Agonist σ1R Agonist Agonist->S1R_BiP Binds

Caption: Simplified signaling pathway of the σ1 receptor upon agonist binding.

Under basal conditions, the σ1 receptor is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP).[1] Upon stimulation by an agonist ligand, the σ1 receptor dissociates from BiP.[1] The activated σ1 receptor can then interact with and stabilize various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM. This stabilization enhances IP3-mediated calcium (Ca2+) release from the ER, which can then be taken up by the mitochondria, influencing cellular bioenergetics and survival pathways.[1]

References

Synthetic Routes for 1-Methylpiperidine-4-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methylpiperidine-4-carbaldehyde and its subsequent derivatization through various synthetic routes. The this compound moiety is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of pharmaceutically active compounds.[1]

I. Synthesis of this compound

The preparation of this compound can be efficiently achieved through a two-step process involving the reduction of a commercially available ester followed by oxidation of the resulting primary alcohol.

Step 1: Reduction of Methyl 1-Methylpiperidine-4-carboxylate

The synthesis of the precursor alcohol, (1-methylpiperidin-4-yl)methanol, is accomplished by the reduction of methyl 1-methylpiperidine-4-carboxylate using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3]

Experimental Protocol:

  • A solution of methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1-methylpiperidin-4-yl)methanol.

PrecursorReagentsSolventTime (h)Yield (%)Reference
Methyl 1-methylpiperidine-4-carboxylateLiAlH₄Diethyl ether484[2]
Step 2: Oxidation of (1-Methylpiperidin-4-yl)methanol

The primary alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation due to its high selectivity and mild reaction conditions.[1][4]

Experimental Protocol:

  • To a solution of (1-methylpiperidin-4-yl)methanol (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1 eq) in one portion at room temperature.

  • The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

PrecursorReagentsSolventTime (h)Yield (%)Reference
(1-Methylpiperidin-4-yl)methanolDess-Martin PeriodinaneDichloromethane2-4>90General Protocol[4]

Alternatively, a Swern oxidation can be employed for this transformation.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidation to Aldehyde Ester Methyl 1-methylpiperidine-4-carboxylate Reduction Reduction (LiAlH4) Ester->Reduction Alcohol (1-Methylpiperidin-4-yl)methanol Reduction->Alcohol Oxidation Oxidation (Dess-Martin Periodinane) Alcohol->Oxidation Aldehyde This compound Oxidation->Aldehyde

Caption: Synthesis of this compound.

II. Synthetic Routes for this compound Derivatives

This compound is a versatile intermediate for the synthesis of a variety of derivatives through reactions involving the aldehyde functional group.

A. Reductive Amination

Reductive amination is a widely used method to form C-N bonds and synthesize secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq).

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

AmineReducing AgentSolventTime (h)Yield (%)Reference
AnilineSodium TriacetoxyborohydrideDCM12HighGeneral Protocol
4-FluoroanilineSodium CyanoborohydrideMethanol24GoodGeneral Protocol
PiperidineSodium Triacetoxyborohydride1,2-DCE18HighGeneral Protocol

Reductive Amination Pathway

G Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Substituted Amine Derivative Reduction->Product

Caption: General scheme for reductive amination.

B. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).

Experimental Protocol:

  • The Wittig reagent is prepared by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether.

  • A solution of this compound (1.0 eq) in the same solvent is added to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Wittig ReagentBaseSolventTime (h)Yield (%)Reference
Benzyltriphenylphosphonium yliden-BuLiTHF4-6GoodGeneral Protocol[5]
(Carbethoxymethylene)triphenylphosphorane-DCM12HighGeneral Protocol

Wittig Reaction Pathway

G Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Derivative Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General scheme for the Wittig reaction.

C. Aldol and Knoevenagel Condensations

Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that produce α,β-unsaturated carbonyl compounds or related structures.

Aldol Condensation Protocol (with a ketone):

  • To a solution of this compound (1.0 eq) and a ketone with α-hydrogens (e.g., acetone, 1.5 eq) in ethanol/water is added an aqueous solution of a base (e.g., NaOH or KOH).

  • The mixture is stirred at room temperature for several hours.

  • The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

Knoevenagel Condensation Protocol (with an active methylene compound):

  • A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or pyridine) in a solvent like ethanol or toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with dilute acid and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Condensation PartnerCatalystSolventTime (h)Yield (%)Reference
Acetone (Aldol)NaOHEtOH/H₂O4-6GoodGeneral Protocol[6][7]
Malononitrile (Knoevenagel)PiperidineEthanol2-4HighGeneral Protocol[8]
Diethyl Malonate (Knoevenagel)Piperidine/AcOHToluene6-8GoodGeneral Protocol
D. Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond and the synthesis of secondary alcohols from aldehydes.

Experimental Protocol:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude alcohol is purified by column chromatography.

Grignard ReagentSolventTime (h)Yield (%)Reference
Phenylmagnesium BromideDiethyl ether3GoodGeneral Protocol[9][10]
Methylmagnesium IodideTHF3GoodGeneral Protocol

References

Application Notes and Protocols for 1-Methylpiperidine-4-carbaldehyde in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic compounds containing heteroatoms such as nitrogen and oxygen are widely investigated for their potential as corrosion inhibitors for various metals and alloys in acidic media. These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive action of the environment. The piperidine moiety, a saturated heterocyclic amine, has been a subject of interest in corrosion inhibition studies due to the presence of the nitrogen atom, which can act as an adsorption center.

While extensive research has been conducted on various piperidine derivatives, particularly piperidin-4-ones, a thorough review of the current scientific literature reveals a notable absence of specific studies on the role of 1-Methylpiperidine-4-carbaldehyde as a corrosion inhibitor. Therefore, this document presents a set of detailed, hypothetical application notes and experimental protocols based on established methodologies for evaluating similar organic corrosion inhibitors. The data and mechanisms proposed herein are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this field.

Hypothetical Application Notes

Compound: this compound Molecular Formula: C₇H₁₃NO Potential Application: Corrosion inhibitor for mild steel in acidic environments (e.g., 1 M HCl, 0.5 M H₂SO₄).

This compound possesses molecular features that suggest its potential as an effective corrosion inhibitor. The presence of a tertiary nitrogen atom within the piperidine ring and an oxygen atom in the carbaldehyde group provides potential sites for adsorption onto a metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a protective film. This film can act as a barrier, isolating the metal from the corrosive medium and thereby reducing the rates of both anodic and cathodic reactions.

Proposed Experimental Protocols

To evaluate the corrosion inhibition potential of this compound, a series of standard electrochemical and gravimetric techniques should be employed.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials:

  • Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm)

  • 1 M Hydrochloric Acid (HCl) solution

  • This compound (various concentrations: e.g., 100, 200, 300, 400, 500 ppm)

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, 1000, 1200 grit).

  • Degrease the coupons with acetone and wash them with distilled water.

  • Dry the coupons and weigh them accurately using an analytical balance.

  • Prepare the corrosive medium (1 M HCl) with and without different concentrations of this compound.

  • Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Re-weigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in classifying the inhibitor type (anodic, cathodic, or mixed).

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup:

    • Working Electrode (WE): Mild steel coupon

    • Counter Electrode (CE): Platinum foil

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE)

Procedure:

  • Prepare the test solutions (1 M HCl with and without various concentrations of the inhibitor) as in the weight loss experiment.

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Extrapolate the Tafel plots to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • Where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode cell setup as used in PDP.

Procedure:

  • Prepare the test solutions and stabilize the OCP as in the PDP experiment.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed experiments, assuming that this compound acts as an effective corrosion inhibitor.

Table 1: Hypothetical Weight Loss Data for Mild Steel in 1 M HCl with this compound (6h immersion at 298 K)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.012.50-
10045.03.7570.0
20030.02.5080.0
30021.01.7586.0
40015.01.2590.0
50012.01.0092.0

Table 2: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480120075125-
100-4753607812270.0
200-4722408012080.0
300-4681688211886.0
400-4651208511590.0
500-462968811292.0

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50200-
1001676070.0
2002504080.0
3003572886.0
4005002090.0
5006251692.0

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Corrosion Inhibition Experiments cluster_analysis Data Analysis P1 Mild Steel Coupon Polishing P2 Degreasing & Washing P1->P2 P3 Drying & Weighing P2->P3 E2 Potentiodynamic Polarization P2->E2 E3 Electrochemical Impedance Spectroscopy P2->E3 E1 Weight Loss Measurement P3->E1 A1 Calculate Corrosion Rate & IE% E1->A1 A2 Determine Ecorr, icorr & Tafel Slopes E2->A2 A3 Model with Equivalent Circuit (Rct, Cdl) E3->A3 A4 Characterize Inhibition Mechanism A1->A4 A2->A4 A3->A4 Inhibition_Mechanism cluster_solution Corrosive Solution (H+, Cl-) cluster_surface Mild Steel Surface (Fe) cluster_interaction Adsorption & Film Formation Inhibitor This compound Adsorption Adsorption of Inhibitor on Fe surface Inhibitor->Adsorption via N and O atoms H_ion H+ Metal Fe Fe Fe Fe Fe H_ion->Metal Attack Cl_ion Cl- Cl_ion->Metal Pitting Metal->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->H_ion ProtectiveFilm->Cl_ion CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Blocks active sites

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylpiperidine-4-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using Swern oxidation and alternative methods.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of DMSO: The reaction between DMSO and the activating agent (e.g., oxalyl chloride) is inefficient. 2. Degradation of reagents: Moisture in the reaction can quench the activating agent. 3. Incorrect reaction temperature: For Swern oxidation, temperatures above -60°C can lead to side reactions.[1] 4. Ineffective base: The tertiary amine base may not be sufficiently strong or may be sterically hindered.1. Ensure slow, dropwise addition of the activating agent to DMSO at the recommended low temperature. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Strictly maintain the reaction temperature at -78°C (dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol.[2] 4. Use triethylamine (TEA) as the base. If epimerization is a concern, a bulkier base like diisopropylethylamine (DIPEA) can be used.[1]
Formation of Foul Odor (Rotten Cabbage Smell) Production of dimethyl sulfide (DMS): This is a known byproduct of Swern and related DMSO-based oxidations.[1][3]This is a normal indicator of a successful Swern oxidation.[3] To mitigate the odor, perform the reaction in a well-ventilated fume hood. Used glassware should be rinsed with a bleach solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[1]
Presence of Unreacted Starting Material (1-Methyl-4-piperidinemethanol) 1. Insufficient oxidant: The molar ratio of the oxidizing agent to the alcohol is too low. 2. Reaction time is too short. 1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time, monitoring the progress by TLC or GC.
Formation of Side Products 1. Over-oxidation to carboxylic acid: This is less common with mild oxidants like Swern but can occur with stronger agents. 2. Formation of methylthiomethyl (MTM) ether: This can be a side product in some DMSO-based oxidations.[4] 3. Epimerization at the alpha-carbon: The use of a non-bulky base can sometimes lead to epimerization if there is a stereocenter adjacent to the newly formed carbonyl.[1]1. Use a mild and selective oxidizing agent like Swern, Parikh-Doering, or TEMPO-mediated oxidation.[2][5] 2. The Parikh-Doering oxidation is less prone to the formation of MTM ethers.[6] 3. Use a bulkier base like diisopropylethylamine (DIPEA) to minimize epimerization.[1]
Difficult Purification 1. Presence of dicyclohexylurea (DCU): This is a byproduct of the Pfitzner-Moffatt oxidation and is often difficult to remove due to its low solubility.[7] 2. Product volatility: The target aldehyde may be volatile, leading to loss during solvent removal.1. If using the Pfitzner-Moffatt oxidation, DCU can be removed by filtration, but its complete removal can be challenging. Consider alternative methods like Swern or Parikh-Doering oxidation which have more soluble byproducts. 2. When removing the solvent, use a rotary evaporator at reduced pressure and a low-temperature water bath.

Frequently Asked Questions (FAQs)

Q1: My Swern oxidation of 1-Methyl-4-piperidinemethanol is giving a very low yield. What are the most critical parameters to control?

A1: The most critical parameters for a successful Swern oxidation are temperature and the exclusion of moisture. The reaction to activate DMSO with oxalyl chloride must be carried out at a very low temperature, typically -78°C (a dry ice/acetone bath), to prevent side reactions.[1][3] Any moisture in the reaction will consume the highly reactive electrophilic species, leading to lower yields. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.

Q2: I am concerned about the strong, unpleasant odor produced during the Swern oxidation. Are there any odorless alternatives?

A2: The odor is due to the formation of dimethyl sulfide (DMS). While there are no completely odorless DMSO-based oxidations, some modifications have been developed to mitigate this issue. For instance, using a fluorous version of DMSO or dodecyl methyl sulfide can result in less volatile and less odorous sulfide byproducts that are easier to contain and remove.[5] Alternatively, non-DMSO based oxidations like those using Dess-Martin periodinane (DMP) can be considered, although they come with their own set of considerations regarding cost and safety.

Q3: Can I use an alternative to oxalyl chloride in the Swern oxidation?

A3: Yes, other activators for DMSO can be used. For example, trifluoroacetic anhydride (TFAA) can be used, which allows the reaction to be run at a slightly higher temperature (around -30°C).[1] The Parikh-Doering oxidation uses a sulfur trioxide pyridine complex, and the Pfitzner-Moffatt oxidation employs a carbodiimide like DCC.[7][8] These alternatives can offer milder reaction conditions but may have different workup procedures and potential side products.

Q4: Is TEMPO-mediated oxidation a good alternative for the synthesis of this compound?

A4: Yes, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is an excellent and often high-yielding alternative for the oxidation of primary alcohols to aldehydes.[9] This method is known for its mild conditions and high selectivity. A co-oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) is typically used. For the closely related 1-benzylpiperidine-4-carboxaldehyde, TEMPO-mediated oxidation has been reported to give yields of over 90%.

Q5: How can I effectively purify the final product, this compound?

A5: this compound is a relatively small and potentially volatile molecule. Purification is typically achieved by column chromatography on silica gel. It is important to perform the evaporation of the solvent under reduced pressure and at a moderate temperature to avoid loss of the product. Given the basic nature of the piperidine nitrogen, it may be beneficial to use a solvent system for chromatography that is slightly basic (e.g., by adding a small amount of triethylamine to the eluent) to prevent streaking on the silica gel column.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of N-Alkylpiperidine-4-carbaldehydes

Oxidation MethodStarting MaterialProductYield (%)Reference
Swern OxidationN-Cbz-piperidine-2-methanolN-Cbz-piperidine-2-carbaldehydeHigh (not specified)[10]
TEMPO/NaIO₄/NaBr1-Benzyl-4-piperidinemethanol1-Benzylpiperidine-4-carbaldehyde92.1 - 96.1
Parikh-DoeringGeneral primary alcoholsAldehydes>90 (for unhindered)[11]
Pfitzner-MoffattGeneral primary alcoholsAldehydes>70[12]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Swern Oxidation of 1-Methyl-4-piperidinemethanol
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise, ensuring the temperature remains below -60°C.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of 1-Methyl-4-piperidinemethanol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60°C.

  • Stir the reaction mixture for 45 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TEMPO-Mediated Oxidation of 1-Methyl-4-piperidinemethanol
  • To a vigorously stirred solution of 1-Methyl-4-piperidinemethanol (1.0 eq) in DCM, add TEMPO (0.05 eq) and sodium bromide (0.1 eq) in an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C.

  • Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification DMSO_sol DMSO in DCM Activation Activation of DMSO with Oxalyl Chloride (-78°C) DMSO_sol->Activation Oxalyl_sol Oxalyl Chloride in DCM Oxalyl_sol->Activation Alcohol_sol 1-Methyl-4-piperidinemethanol in DCM Oxidation Addition of Alcohol (-78°C) Alcohol_sol->Oxidation Activation->Oxidation 15 min Base_add Addition of Triethylamine (-78°C) Oxidation->Base_add 45 min Warm_up Warm to Room Temperature Base_add->Warm_up 30 min Quench Quench with Water Warm_up->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 1-Methylpiperidine- 4-carbaldehyde Purify->Product

Caption: Workflow for the Swern oxidation of 1-Methyl-4-piperidinemethanol.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Was the reaction kept at -78°C? Start->Check_Temp Check_Moisture Were anhydrous reagents and solvents used under inert gas? Check_Temp->Check_Moisture Yes Temp_High Side reactions likely occurred. Maintain strict temperature control. Check_Temp->Temp_High No Check_Reagents Are the reagents (e.g., oxalyl chloride, DMSO) of good quality? Check_Moisture->Check_Reagents Yes Moisture_Present Reagents were likely quenched. Dry all solvents and glassware. Check_Moisture->Moisture_Present No Check_Stoichiometry Was the correct stoichiometry of reagents used? Check_Reagents->Check_Stoichiometry Yes Bad_Reagents Reagents may have degraded. Use fresh or purified reagents. Check_Reagents->Bad_Reagents No Wrong_Stoichiometry Incomplete reaction is likely. Verify calculations and measurements. Check_Stoichiometry->Wrong_Stoichiometry No Success Yield Improved Check_Stoichiometry->Success Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Methylpiperidine-4-carbaldehyde by chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for the purification of this compound is flash column chromatography using silica gel as the stationary phase. This technique separates the target compound from impurities based on polarity.

Q2: My purified this compound shows poor peak shape (tailing) during TLC and column chromatography. What causes this and how can I fix it?

A2: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to this phenomenon. To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.

Q3: What are the potential impurities I should be aware of when purifying this compound?

A3: Potential impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. A common impurity is the over-oxidation product, 1-Methylpiperidine-4-carboxylic acid. The presence of this more polar impurity can complicate purification.

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the purification can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[1] A suitable solvent system should be chosen to give a good separation between your product and any impurities. The desired product should ideally have an Rf value of around 0.2-0.4 on the TLC plate.

Q5: What is the stability of this compound during chromatography?

A5: While generally stable, aldehydes can be susceptible to oxidation, especially if left on the silica gel for extended periods. It is advisable to perform the chromatography relatively quickly and to use solvents that have been properly stored to minimize peroxides. The compound should be stored in a cool and dry place.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of Product 1. Irreversible adsorption on silica gel: The basic nature of the piperidine moiety can lead to strong, sometimes irreversible, binding to the acidic silica gel. 2. Product is too polar for the chosen mobile phase: The product may not be eluting from the column.1. Deactivate the silica gel: Add a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase to reduce strong interactions. 2. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system.
Co-elution of Impurities 1. Similar polarity of product and impurity: An impurity may have a similar Rf value to your product in the chosen solvent system. 2. Overloading the column: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize the mobile phase: Experiment with different solvent systems to maximize the separation between your product and the impurity on TLC before running the column. A gradient elution may be necessary. 2. Use an appropriate amount of silica gel: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.
Product Elutes Too Quickly Mobile phase is too polar: The solvent system is too strong and is eluting all compounds, including the product, without adequate separation.Decrease the polarity of the mobile phase: Start with a less polar solvent system. For example, increase the proportion of the non-polar solvent (e.g., hexanes or petroleum ether).
Product Does Not Elute Mobile phase is not polar enough: The solvent system is not strong enough to move the product down the column.Increase the polarity of the mobile phase: Gradually add more of the polar solvent (e.g., ethyl acetate or methanol) to your eluent.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A preliminary TLC analysis is crucial for determining the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the solution onto a TLC plate.

  • Development: Develop the plate in a sealed chamber with a trial eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Visualization: Visualize the separated spots under a UV lamp.

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot, with good separation from any impurity spots. The addition of ~0.5% triethylamine to the eluent can help minimize tailing.

Flash Column Chromatography Protocol

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes or Petroleum Ether

  • Ethyl Acetate

  • Triethylamine

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase determined from your TLC analysis (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you can increase the percentage of ethyl acetate in the mixture.

    • Collect the eluent in fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase pack_col Pack Silica Gel Column tlc->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions by TLC collect_frac->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product start Start start->tlc

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing Tailing Peaks cluster_recovery Low Recovery cluster_separation Poor Separation start Chromatography Issue Identified tailing_cause Cause: Strong interaction of basic nitrogen with acidic silica start->tailing_cause Tailing recovery_cause Cause: Irreversible adsorption or incorrect mobile phase polarity start->recovery_cause Low Yield sep_cause Cause: Incorrect mobile phase or column overloading start->sep_cause Co-elution tailing_solution Solution: Add 0.1-1% Triethylamine to mobile phase tailing_cause->tailing_solution recovery_solution Solution: Add TEA or increase mobile phase polarity recovery_cause->recovery_solution sep_solution Solution: Optimize mobile phase via TLC or reduce sample load sep_cause->sep_solution

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-alkylation of piperidines.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of piperidines and provides systematic approaches to resolving them.

Issue 1: Low or No Product Formation (Incomplete Reaction)

If you are observing a low yield or no formation of your desired N-alkylated piperidine, consider the following potential causes and solutions.

Potential CauseRecommended Action
Low Reactivity of Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive halides, increasing the reaction temperature may be necessary.[1]
Steric Hindrance Bulky substituents on the piperidine ring or the alkylating agent can slow down the reaction.[2] Increase the reaction temperature and/or reaction time. Alternatively, consider a less sterically hindered alkylating agent if the structure of the target molecule allows.
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.[3]
Inappropriate Base The base may not be strong enough to deprotonate the piperidine or neutralize the acid byproduct effectively. Consider using a stronger base such as K₂CO₃, Cs₂CO₃, or NaH.[1][4]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][3] Try increasing the temperature, for example, to 50-70°C.[1]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

The most common side reaction in N-alkylation is the formation of a quaternary ammonium salt, which indicates over-alkylation of the piperidine nitrogen.[5]

Potential CauseRecommended Action
High Reactivity of Alkylating Agent Highly reactive alkylating agents like methyl iodide can lead to over-alkylation.[5][6]
Incorrect Stoichiometry Using an excess of the alkylating agent increases the likelihood of a second alkylation event.[4] Use a slight excess of the piperidine (e.g., 1.1 equivalents) relative to the alkylating agent.[5]
Rapid Addition of Alkylating Agent A high local concentration of the alkylating agent can promote over-alkylation. Add the alkylating agent slowly to the reaction mixture, potentially using a syringe pump.[3][4]

Logical Workflow for Troubleshooting Over-alkylation

over_alkylation_troubleshooting start Over-alkylation Observed strategy1 Adjust Stoichiometry (Use excess piperidine) start->strategy1 Try First strategy2 Slow Addition of Alkylating Agent start->strategy2 Also consider outcome1 Mono-alkylation Improved strategy1->outcome1 If successful outcome2 Issue Persists strategy1->outcome2 If unsuccessful strategy2->outcome1 If successful strategy2->outcome2 If unsuccessful strategy3 Consider Reductive Amination strategy3->outcome1 outcome2->strategy3 Alternative Method

Caption: Troubleshooting workflow for over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[5] Other potential issues include slow or incomplete reactions due to steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[5]

Q2: How can I achieve selective mono-alkylation and avoid the di-alkylated product?

A2: Several strategies can be employed to favor mono-alkylation:

  • Control Stoichiometry : Using an excess of the piperidine relative to the alkylating agent can favor mono-alkylation.[3]

  • Slow Addition : Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[3][4]

  • Use of a Protecting Group : For piperidines with multiple reactive sites, using a protecting group like Boc (tert-butoxycarbonyl) can block one nitrogen, directing alkylation to the other.[3][7]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases : Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[3] For some applications, sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA) can also be used.[4]

  • Solvents : Polar aprotic solvents are commonly used. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they help to dissolve the reactants and facilitate the reaction.[1][4][5]

Q4: When should I consider reductive amination instead of direct alkylation?

A4: Reductive amination is a milder and often more selective method that is particularly advantageous for preventing the formation of quaternary ammonium salts.[2][7] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3] It is a preferred method when dealing with sensitive substrates or when direct alkylation leads to significant over-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol provides a general procedure for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[5]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous DMF to make a 0.1 M solution.[4][5]

  • Add anhydrous potassium carbonate (1.5 equivalents).[1]

  • Begin stirring the solution at room temperature.

  • Slowly add the alkyl halide (1.0 equivalent) to the stirred mixture. For highly reactive alkyl halides, consider using a syringe pump for very slow addition.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]

  • Upon completion, quench the reaction by adding water.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a general procedure for N-alkylation using an aldehyde or ketone.[1]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the piperidine (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[1]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protecting Group Strategy Workflow

For substrates with multiple reactive amine groups, a protecting group strategy is often employed to achieve selective N-alkylation.[7]

protecting_group_workflow start Piperidine with Multiple Amine Groups step1 Protect one amine group (e.g., with Boc) start->step1 step2 N-Alkylation of the Unprotected Piperidine Nitrogen step1->step2 step3 Deprotection to remove the protecting group step2->step3 end Selectively N-Alkylated Piperidine step3->end

References

Technical Support Center: 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-Methylpiperidine-4-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the stability and handling of this compound.

Problem: Inconsistent reaction outcomes or low yields.
  • Question: Are you observing variable results in your experiments when using this compound from a previously opened container?

  • Possible Cause: The aldehyde may have degraded due to improper storage or handling, leading to lower purity and the presence of impurities that can interfere with your reaction. Aldehydes are susceptible to oxidation and polymerization.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ section). Exposure to air, moisture, or light can accelerate degradation.

    • Assess Purity: If you suspect degradation, it is advisable to re-analyze the purity of the aldehyde using techniques like NMR or GC-MS before use.

    • Use Fresh Reagent: If possible, use a freshly opened container of this compound for your reaction to establish a baseline.

    • Inert Atmosphere: When handling, use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][2]

Problem: Visible changes in the appearance of the compound.
  • Question: Has your this compound changed in color (e.g., from colorless to yellow/brown) or consistency?

  • Possible Cause: A change in appearance is a strong indicator of degradation. This can be due to oxidation, polymerization, or other side reactions.

  • Solution:

    • Do Not Use: It is not recommended to use the compound if you observe significant changes in its physical appearance.

    • Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.

    • Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future degradation. Ensure containers are tightly sealed and stored in a cool, dry, and dark place.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Recommendations from various suppliers include:

  • Store in a cool and dry place.[3]

  • Keep the container tightly closed in a dry and well-ventilated area.[1][4]

  • Store under an inert atmosphere.[1][2]

  • For long-term storage, some suppliers recommend storing in a freezer at temperatures under -20°C.[5]

  • Protect from moisture.[1]

Q2: How should I handle this compound to minimize degradation?

A2: Proper handling is critical to prevent degradation. Follow these guidelines:

  • Handle in accordance with good industrial hygiene and safety practices.[1][4]

  • Use in a well-ventilated area or under a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1][3]

  • Minimize exposure to air and moisture. Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[1]

  • Keep containers tightly sealed when not in use.[1][4]

Q3: What are the potential degradation pathways for this compound?

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid). This is a common degradation pathway for aldehydes upon exposure to air.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.

  • Reactions with Impurities: The compound may react with impurities present in the solvent or reaction mixture.

Q4: Is this compound sensitive to light?

A4: While not explicitly stated in the provided search results, it is a general good practice for organic compounds, especially reactive ones like aldehydes, to be stored in a dark place or in amber vials to prevent light-induced degradation.

Quantitative Data Summary

There is no quantitative data on the stability and degradation rates of this compound in the provided search results. The following table summarizes the recommended storage conditions from various sources.

ParameterRecommended ConditionSource
Temperature Cool place[3]
Freezer, under -20°C[5]
2-8°C[4]
Atmosphere Inert atmosphere[1][2]
Container Tightly closed[1][4]
Environment Dry and well-ventilated[1][4]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to quantitatively assess the stability of this compound under different storage conditions.

Objective: To determine the degradation rate of this compound over time at various temperatures and atmospheric conditions.

Materials:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Temperature-controlled chambers/ovens set at 4°C, 25°C (room temperature), and 40°C.

  • Amber glass vials with Teflon-lined caps

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration of the internal standard.

    • Aliquot the stock solution into multiple amber glass vials.

    • Divide the vials into different groups for each storage condition to be tested (e.g., 4°C/air, 25°C/air, 40°C/air, 25°C/inert atmosphere).

    • For the inert atmosphere condition, purge the vials with nitrogen or argon before sealing.

  • Time Points:

    • Establish a timeline for analysis (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, take one vial from each storage condition.

    • Analyze the sample using GC-MS to determine the concentration of this compound relative to the internal standard.

    • Identify and quantify any major degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate constant for each condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Stability Issues start Start: Inconsistent Reaction Results check_storage Check Storage Conditions (Temp, Atmosphere, Light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Refrigerate, Use Inert Gas) storage_ok->correct_storage No check_purity Assess Aldehyde Purity (e.g., NMR, GC-MS) storage_ok->check_purity Yes retest_reaction Retest Reaction with Properly Stored Aldehyde correct_storage->retest_reaction end End: Problem Resolved retest_reaction->end purity_ok Purity Acceptable? check_purity->purity_ok use_fresh Action: Use Fresh Batch of Aldehyde purity_ok->use_fresh No investigate_other Investigate Other Reaction Parameters purity_ok->investigate_other Yes use_fresh->retest_reaction investigate_other->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Plausible Degradation Pathway of this compound reactant This compound oxidized_product 1-Methylpiperidine-4-carboxylic acid reactant->oxidized_product Oxidation (O2) polymer Polymerization Products reactant->polymer Self-condensation/ Polymerization

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting the Wittig Reaction with 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, specifically when using 1-Methylpiperidine-4-carbaldehyde as a substrate. The unique properties of this aldehyde, including the presence of a basic tertiary amine and α-protons, can lead to common issues such as low yield, side product formation, and reaction failure. This guide provides a structured approach to troubleshooting these problems through a series of frequently asked questions, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Wittig reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?

Low or no yield in a Wittig reaction with this substrate can often be attributed to several factors related to the aldehyde's reactivity and the reaction conditions.

  • Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide. Ensure that the phosphonium salt is anhydrous and that the base used is fresh and of the correct stoichiometry. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).

  • Base Incompatibility: The tertiary amine in this compound is basic and can interact with the strong bases (e.g., n-BuLi, NaH) used to generate the ylide. This can lead to undesired side reactions or quenching of the base, preventing complete ylide formation.

  • Aldehyde Enolization: this compound has acidic α-protons. The strong base used for ylide generation can deprotonate the aldehyde at the α-position, leading to the formation of an enolate. This enolate is unreactive towards the ylide and may participate in side reactions like aldol condensation.

  • Steric Hindrance: While not exceptionally bulky, the piperidine ring can present some steric hindrance, potentially slowing down the reaction, especially with sterically demanding ylides.[1]

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose over time, especially at higher temperatures. It is often best to generate the ylide in situ and add the aldehyde promptly.

Troubleshooting Steps:

  • Optimize Ylide Generation:

    • Dry the phosphonium salt under vacuum before use.

    • Use freshly opened or titrated strong bases (e.g., n-BuLi).

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • Modify the Order of Addition: Instead of pre-forming the ylide, try adding the phosphonium salt to a mixture of the aldehyde and a milder base. This can sometimes favor the Wittig reaction over side reactions by keeping the concentration of free ylide low.

  • Consider a Milder Base: For base-sensitive substrates, stronger bases like n-BuLi might be too harsh. Consider using alternatives like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium bis(trimethylsilyl)amide (NaHMDS).[2]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution for problematic Wittig reactions. The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than a Wittig reagent. This increased nucleophilicity can overcome steric hindrance, and the milder bases typically used (e.g., NaH, K2CO3) are less likely to cause enolization or other side reactions.[3][4][5]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a common issue when working with a base-sensitive aldehyde like this compound.

  • Aldol Condensation: As mentioned, enolization of the aldehyde can lead to self-condensation products.

  • Cannizzaro-type Reactions: While less common with α-protons present, disproportionation reactions can sometimes occur under strongly basic conditions.

  • Reaction with the Piperidine Nitrogen: The lone pair on the nitrogen atom can potentially interact with the phosphonium salt or other electrophiles in the reaction mixture, although this is less likely to be a major pathway. More critically, the basicity of the nitrogen can interfere with the primary reaction pathway.

  • Decomposition of the Aldehyde: Aldehydes can be prone to oxidation or polymerization under harsh reaction conditions.[1]

Strategies to Minimize Side Products:

  • Use Milder Reaction Conditions: Employ lower temperatures during ylide formation and the reaction with the aldehyde.

  • Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is the recommended alternative. It uses milder bases and the phosphonate carbanions are less prone to inducing side reactions.[3][5][6]

  • Protect the Piperidine Nitrogen: If side reactions involving the nitrogen are suspected, consider protecting it. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-formylpiperidine is less basic and may lead to a cleaner reaction. The Boc group can be subsequently removed under acidic conditions.

Q3: The purification of my product is difficult due to the presence of triphenylphosphine oxide. How can I improve the purification process?

Triphenylphosphine oxide is a notorious byproduct of the Wittig reaction due to its polarity, which is often similar to that of the desired product, making separation by column chromatography challenging.

Purification Solutions:

  • Crystallization: If your product is a solid, recrystallization may be an effective method to separate it from the triphenylphosphine oxide.

  • Alternative Chromatography: Techniques like precipitation of the triphenylphosphine oxide by adding a non-polar solvent (e.g., hexane) to the crude reaction mixture can be effective.

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is a significant advantage of the HWE reaction. The byproduct is a water-soluble phosphate ester, which can be easily removed with an aqueous workup, often eliminating the need for column chromatography.[3][5][6]

Comparative Data: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction

The following table summarizes the key differences and advantages of the HWE reaction over the traditional Wittig reaction, particularly for challenging substrates.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionAdvantage of HWE
Reagent Phosphonium YlidePhosphonate CarbanionMore nucleophilic, less basic reagent.
Typical Bases Strong bases (n-BuLi, NaH, KOtBu)Milder bases (NaH, K2CO3, DBU)Reduced side reactions (e.g., enolization).
Byproduct Triphenylphosphine OxideWater-soluble Phosphate EsterSimplified purification via aqueous extraction.[3][5][6]
Reactivity Can be sluggish with hindered ketones.Generally more reactive, even with hindered ketones.[1][3]Broader substrate scope.
Stereoselectivity Stabilized ylides give E-alkenes; non-stabilized give Z-alkenes.Generally gives the thermodynamically more stable E-alkene.[4]Predictable E-alkene formation.

Experimental Protocols

Protocol 1: Standard Wittig Reaction (General Procedure)

This protocol outlines a general procedure for a Wittig reaction. For this compound, careful control of conditions is crucial.

Materials:

  • Alkyltriphenylphosphonium halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium in hexanes, 1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium halide to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base dropwise. A color change (typically to orange or deep red) indicates ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (Recommended for this compound)

This protocol is generally more reliable for base-sensitive aldehydes and offers easier purification.[7]

Materials:

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphonate reagent (e.g., Triethyl phosphonoacetate, 1.1 eq)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, add sodium hydride to a flame-dried, two-neck round-bottom flask.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Visualizing Reaction Pathways and Troubleshooting Logic

The Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde R'-CHO (this compound) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CH-R' (Product) Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: The mechanism of the Wittig reaction, from ylide formation to alkene product.

Troubleshooting Workflow for the Wittig Reaction with this compound

Troubleshooting_Wittig Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Anhydrous Salt, Fresh Base) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Order of Addition) Check_Reagents->Optimize_Conditions Side_Products Side Products Observed? Optimize_Conditions->Side_Products Protect_N Protect Piperidine Nitrogen (e.g., N-Boc) Optimize_Conditions->Protect_N If nitrogen interference is suspected Milder_Base Use Milder Base (NaH, KOtBu) Side_Products->Milder_Base Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No HWE_Reaction Switch to Horner-Wadsworth-Emmons (HWE) Reaction Milder_Base->HWE_Reaction Success Successful Olefination HWE_Reaction->Success Protect_N->HWE_Reaction HWE_Purification HWE for Easy Purification Purification_Issue->HWE_Purification Yes Purification_Issue->Success No HWE_Purification->Success

Caption: A logical workflow for troubleshooting common issues in the Wittig reaction.

References

Technical Support Center: Purification of 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperidine-4-carbaldehyde. Here, you will find detailed information to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can include the corresponding alcohol (1-methylpiperidin-4-yl)methanol, which is a precursor in some synthetic routes, and the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid, formed by oxidation of the aldehyde.[1] Other potential impurities may arise from side reactions during synthesis, such as aldol condensation products.

Q2: What methods can be used to purify this compound?

A2: The primary methods for purifying this compound are:

  • Fractional Distillation: Effective for separating the aldehyde from less volatile impurities like the corresponding carboxylic acid and aldol condensation products.

  • Column Chromatography: Useful for separating the aldehyde from impurities with different polarities, such as the corresponding alcohol.

  • Bisulfite Adduct Formation: A chemical method to selectively isolate the aldehyde from non-aldehyde impurities.[2][3][4][5]

Q3: How can I assess the purity of this compound?

A3: The purity of this compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and detect non-volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material. Ensure a slow and steady distillation rate.[8]
Boiling point difference between the aldehyde and impurity is too small.Consider an alternative purification method like column chromatography or bisulfite adduct formation.
Product Decomposition The aldehyde is sensitive to high temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Column Chromatography
Issue Possible Cause Solution
Poor Separation of Aldehyde and Alcohol Impurity Inappropriate solvent system (eluent).Optimize the eluent system by performing Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[9][10]
Aldehyde Reacts on the Column The silica gel is acidic and can catalyze side reactions like acetal formation if an alcohol is present in the eluent.[9]Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[9] Alternatively, use a less acidic stationary phase like alumina.[9]
Tailing of the Aldehyde Peak The aldehyde is interacting too strongly with the stationary phase.Add a small amount of a polar modifier to the eluent, such as methanol, or use a deactivated stationary phase.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the polarity of the eluent. Increase the proportion of the polar solvent to elute the compound faster, or decrease it to slow it down.[11]
Bisulfite Adduct Formation
Issue Possible Cause Solution
Low Yield of Precipitated Adduct The bisulfite adduct of this compound may be soluble in the reaction mixture.[2]Instead of filtration, use liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[2]
Incomplete reaction with sodium bisulfite.Use a freshly prepared and saturated solution of sodium bisulfite.[2] Ensure vigorous stirring to maximize contact between the aldehyde and the reagent.[4]
Difficulty Regenerating the Aldehyde from the Adduct Incomplete decomposition of the bisulfite adduct.Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like sodium hydroxide.[3]
The aldehyde is sensitive to the strongly basic conditions required for regeneration.Minimize the exposure time to the base by performing a rapid extraction immediately after basification.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[8]

  • Sample Preparation: Place the impure this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input.

    • Collect the fraction that distills at the boiling point of this compound (approximately 173 °C at atmospheric pressure, but it is advisable to perform this under reduced pressure).

  • Analysis: Analyze the collected fraction for purity using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities, particularly the corresponding alcohol.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.[12]

    • To prevent potential on-column reactions, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[9]

  • Sample Loading:

    • Dissolve the impure aldehyde in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 8:2) to elute the aldehyde.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable water-miscible solvent like methanol or THF.[3]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for several hours.[2][4]

  • Isolation of the Adduct:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., ethyl acetate) and water.

    • Shake the funnel and separate the layers. The aldehyde bisulfite adduct will be in the aqueous phase.[2]

    • Wash the aqueous layer with the organic solvent to remove any remaining non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the adduct, add an equal volume of an organic solvent (e.g., ethyl acetate).

    • Slowly add a concentrated solution of a strong base (e.g., 50% sodium hydroxide) until the pH of the aqueous layer is above 12.[3]

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Final Workup: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the purified aldehyde.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Fractional Distillation 909885Good for large scale, removes non-volatile impurities.Potential for thermal degradation.
Column Chromatography 90>9970High purity achievable, good for removing polar impurities.Time-consuming, requires significant solvent volumes.
Bisulfite Adduct Formation 90>9980Highly selective for aldehydes.Involves chemical reactions, potential for degradation under basic conditions.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End start Impure 1-Methylpiperidine- 4-carbaldehyde distillation Fractional Distillation start->distillation chromatography Column Chromatography start->chromatography bisulfite Bisulfite Adduct Formation start->bisulfite analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis bisulfite->analysis end Pure Product analysis->end Purity > 98% fail Further Purification Required analysis->fail Purity < 98% fail->chromatography fail->bisulfite

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues cluster_bisulfite Bisulfite Adduct Issues start Purification Issue Encountered d_poor_sep Poor Separation start->d_poor_sep Distillation d_decomp Product Decomposition start->d_decomp Distillation c_poor_sep Poor Separation start->c_poor_sep Chromatography c_reaction On-Column Reaction start->c_reaction Chromatography b_low_yield Low Adduct Yield start->b_low_yield Bisulfite b_regen Poor Regeneration start->b_regen Bisulfite sol_d_sep Increase Column Efficiency or Change Method d_poor_sep->sol_d_sep Solution sol_d_decomp Use Vacuum Distillation d_decomp->sol_d_decomp Solution sol_c_sep Optimize Eluent c_poor_sep->sol_c_sep Solution sol_c_react Deactivate Silica Gel c_reaction->sol_c_react Solution sol_b_yield Use Liquid-Liquid Extraction b_low_yield->sol_b_yield Solution sol_b_regen Ensure High pH and Rapid Extraction b_regen->sol_b_regen Solution

Caption: Troubleshooting logic for common purification issues.

References

preventing byproduct formation in Strecker-type condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in Strecker-type condensations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Strecker synthesis, offering potential causes and solutions to minimize byproduct formation and improve the yield of the desired α-amino nitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of α-Amino Nitrile * Incomplete imine formation. * Hydrolysis of the imine or α-amino nitrile. * Suboptimal reaction temperature.* Pre-form the imine by stirring the aldehyde and amine together before adding the cyanide source. * Ensure anhydrous conditions to prevent hydrolysis. * Optimize the reaction temperature; starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature is often effective.
Presence of Unreacted Aldehyde * Inefficient imine formation. * Cyanide source added too quickly.* Increase the reaction time for imine formation. * Consider using a catalyst, such as a Lewis acid, to promote imine formation. * Add the cyanide source dropwise to maintain a low concentration.
Formation of Cyanohydrin Byproduct The direct reaction of the aldehyde with the cyanide source is competing with imine formation.* Ensure the imine is pre-formed before the addition of the cyanide source. * Use a non-polar solvent to disfavor cyanohydrin formation.
Formation of Bis-Amine Byproduct The intermediate imine reacts with another molecule of the amine instead of the cyanide source.* Use a stoichiometric amount of the amine or a slight excess of the aldehyde. * Add the cyanide source as soon as the imine is formed.
Formation of Isocyanide Byproducts This can occur with certain cyanide sources and under specific reaction conditions.* Choose a cyanide source less prone to isocyanide formation, such as KCN or NaCN over TMSCN in some cases. * Carefully control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Strecker-type condensation?

A1: The most common byproducts include cyanohydrins, which result from the direct reaction of the aldehyde with the cyanide source, and bis-amines, formed from the reaction of the intermediate imine with a second equivalent of the amine. Other potential byproducts can arise from the hydrolysis of the starting materials or products, or from side reactions of the cyanide source.

Q2: How does the choice of cyanide source affect byproduct formation?

A2: The choice of cyanide source can significantly impact the reaction.

  • Alkali metal cyanides (NaCN, KCN): These are inexpensive and readily available. However, they are highly toxic and require careful handling. They are often used in aqueous or protic solvents, which can lead to hydrolysis byproducts.

  • Trimethylsilyl cyanide (TMSCN): This reagent is often used in aprotic organic solvents and can lead to higher yields and cleaner reactions for some substrates. However, it can also lead to the formation of N-silylated byproducts.

  • Acetone cyanohydrin: This can be a safer alternative to using HCN gas directly.

Cyanide Source Common Solvents Potential Byproducts Safety Considerations
NaCN, KCNWater, Methanol, EthanolCyanohydrins, hydrolysis productsHighly toxic, handle with extreme care
TMSCNDichloromethane, AcetonitrileN-silylated byproductsToxic and moisture-sensitive
Acetone CyanohydrinMethanol, TolueneResidual acetoneToxic

Q3: What is the optimal pH for a Strecker reaction?

A3: The optimal pH is typically slightly acidic to neutral (around 5-7). Acidic conditions are necessary to protonate the imine, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion. However, strongly acidic conditions (pH < 4) can lead to the hydrolysis of the imine and the desired α-amino nitrile. At a basic pH, the concentration of the cyanide ion is high, but the imine is less reactive.

Q4: How can I minimize the formation of the cyanohydrin byproduct?

A4: To minimize cyanohydrin formation, it is crucial to favor the formation of the imine before the addition of the cyanide source. This can be achieved by:

  • Pre-forming the imine: Stir the aldehyde and amine together in the reaction solvent for a period (e.g., 30 minutes to a few hours) before adding the cyanide.

  • Slow addition of cyanide: Add the cyanide source slowly and at a low temperature to control the reaction rate and allow the imine to react preferentially.

  • Choice of solvent: Using a non-polar solvent can disfavor the formation of the more polar cyanohydrin.

Experimental Protocols

Protocol 1: Strecker Synthesis of an α-Amino Nitrile using Sodium Cyanide

This protocol is a general guideline for the synthesis of an α-amino nitrile from an aldehyde and an amine using sodium cyanide.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Sodium Cyanide (1.1 eq)

  • Methanol

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the excess cyanide by adding a solution of sodium hypochlorite (bleach).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Strecker_Byproduct_Formation Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Cyanohydrin Cyanohydrin (Byproduct) Aldehyde->Cyanohydrin + Cyanide Amine Amine (R'-NH2) Amine->Imine BisAmine Bis-Amine (Byproduct) Amine->BisAmine AminoNitrile α-Amino Nitrile (Desired Product) Imine->AminoNitrile + Cyanide Imine->BisAmine + Amine Cyanide Cyanide (CN-) Cyanide->AminoNitrile Cyanide->Cyanohydrin Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckImine Pre-form Imine? Start->CheckImine YesImine Yes CheckImine->YesImine NoImine No CheckImine->NoImine CheckTemp Control Temperature? YesImine->CheckTemp PreformImine Action: Pre-form imine before adding cyanide NoImine->PreformImine PreformImine->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckpH Optimize pH? YesTemp->CheckpH ControlTemp Action: Add cyanide at 0°C and warm slowly NoTemp->ControlTemp ControlTemp->CheckpH YespH Yes CheckpH->YespH NopH No CheckpH->NopH End Improved Yield YespH->End AdjustpH Action: Adjust pH to ~5-7 NopH->AdjustpH AdjustpH->End

Validation & Comparative

Spectroscopic Analysis of 1-Methylpiperidine-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for 1-Methylpiperidine-4-carbaldehyde and its structural analogs, piperidine-4-carbaldehyde and 1-ethylpiperidine-4-carbaldehyde. The inclusion of these alternatives highlights the influence of the N-substituent on the spectral characteristics of the piperidine-4-carbaldehyde core.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its selected alternatives. The data for piperidine-4-carbaldehyde is included to demonstrate the baseline spectral features of the core structure, while the data for 1-ethylpiperidine-4-carbaldehyde illustrates the effect of a larger N-alkyl group compared to the methyl group.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃ (Predicted)~9.6 (s, 1H, CHO), ~2.8 (m, 2H), ~2.2 (s, 3H, N-CH₃), ~2.0 (m, 2H), ~1.8 (m, 1H), ~1.6 (m, 4H)
Piperidine-4-carbaldehyde No experimental data found
1-Ethylpiperidine-4-carbaldehyde No experimental data found

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃ (Predicted)~204 (CHO), ~55 (N-CH₂), ~46 (N-CH₃), ~45 (CH-CHO), ~28 (CH₂)
Piperidine-4-carbaldehyde No experimental data found
1-Ethylpiperidine-4-carbaldehyde No experimental data found

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound (Predicted)~2930 (C-H stretch), ~2800, ~2700 (Aldehyde C-H stretch), ~1725 (C=O stretch)
Piperidine-4-carbaldehyde No experimental data found
1-Ethylpiperidine-4-carbaldehyde No experimental data found

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compound EI/ESI127.10 (M⁺) / 128.11 (M+H)⁺
Piperidine-4-carbaldehyde EI/ESI113.08 (M⁺) / 114.09 (M+H)⁺
1-Ethylpiperidine-4-carbaldehyde EI/ESI141.12 (M⁺) / 142.13 (M+H)⁺

Note: Predicted data is based on established chemical shift correlations and spectral databases for similar functional groups and structural motifs.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a field strength of, for example, 400 MHz for protons.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

    • Alternatively, for transmission analysis, place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and identify them based on their mass-to-charge ratio.

Protocol:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to an appropriate concentration (typically in the ppm range).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

    • The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum for each eluting compound provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

Visualizations

The following diagrams illustrate the structural relationships between the analyzed compounds and the general workflow of spectroscopic analysis.

G cluster_0 Spectroscopic Analysis Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition NMR / FTIR / MS DataProcessing Data Processing DataAcquisition->DataProcessing Interpretation Spectral Interpretation DataProcessing->Interpretation

A generalized workflow for spectroscopic analysis.

G Piperidine-4-carbaldehyde Piperidine-4-carbaldehyde C₆H₁₁NO This compound This compound C₇H₁₃NO Piperidine-4-carbaldehyde->this compound N-Methylation 1-Ethylpiperidine-4-carbaldehyde 1-Ethylpiperidine-4-carbaldehyde C₈H₁₅NO Piperidine-4-carbaldehyde->1-Ethylpiperidine-4-carbaldehyde N-Ethylation

Comparative Analysis of 1-Methylpiperidine-4-carbaldehyde and Structural Analogs Utilizing ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Methylpiperidine-4-carbaldehyde and its structural analogs. The data presented is essential for the unambiguous identification and characterization of these compounds in research and development settings, particularly in the synthesis of novel pharmaceutical agents.

Introduction

This compound is a versatile synthetic intermediate used in the construction of more complex molecules, including active pharmaceutical ingredients. Accurate spectroscopic data is paramount for confirming its structure and purity. This guide offers a comparative analysis with closely related piperidine derivatives to aid researchers in interpreting their own experimental results.

¹H and ¹³C NMR Data Comparison

Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and Analogs in CDCl₃

CompoundN-CH₃H2/H6 (axial)H2/H6 (equatorial)H3/H5 (axial)H3/H5 (equatorial)H4CHOOther
This compound est. 2.2-2.3est. 1.8-2.0est. 2.8-2.9est. 1.6-1.8est. 1.9-2.1est. 2.2-2.4est. 9.6-9.7
N-Methylpiperidine [1]2.232.332.331.591.591.41-
1-Benzylpiperidine-4-carbaldehyde -~2.0~2.8~1.7~1.9~2.49.653.51 (s, 2H, CH₂Ph), 7.2-7.4 (m, 5H, Ar-H)
1-Boc-piperidine-4-carboxaldehyde -~2.9~4.1~1.6~1.8~2.49.651.46 (s, 9H, t-Bu)
4-Methylpiperidine [2]-2.573.031.081.611.45-0.91 (d, 3H, CH₃)

Estimated values for this compound are based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and Analogs in CDCl₃

CompoundN-CH₃C2/C6C3/C5C4CHOOther
This compound est. 46-47est. 55-56est. 28-29est. 50-51est. 204-205
N-Methylpiperidine 46.856.926.324.4-
1-Benzylpiperidine-4-carbaldehyde -53.028.950.7204.563.2 (CH₂Ph), 127.3, 128.3, 129.2, 138.2 (Ar-C)
1-Boc-piperidine-4-carboxaldehyde [3]-43.128.250.5203.928.4 (t-Bu CH₃), 79.8 (t-Bu C)
Piperidine [4]-47.927.525.5-

Estimated values for this compound are based on the analysis of structurally similar compounds.

Experimental Protocols

The following provides a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of piperidine derivatives.

General NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak for CDCl₃ can be observed at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.[5]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

G Figure 1. Workflow for Compound Characterization A Synthesis of Target Compound B Purification (e.g., Chromatography, Distillation) A->B C NMR Sample Preparation B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing and Analysis D->F E->F G Structure Confirmation F->G H Comparison with Reference Data H->G

References

A Comparative Analysis of the Reactivity of 1-Methylpiperidine-4-carbaldehyde and 1-benzylpiperidine-4-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. This guide provides a comparative analysis of the reactivity of two key piperidine-based aldehydes: 1-Methylpiperidine-4-carbaldehyde and 1-benzylpiperidine-4-carbaldehyde. This comparison is based on established principles of organic chemistry, supported by available experimental data from the literature.

The core difference in the reactivity of these two compounds stems from the nature of the substituent on the piperidine nitrogen: a methyl group versus a benzyl group. These substituents exert distinct electronic and steric effects on the aldehyde functionality, thereby influencing their behavior in common organic transformations.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde group in both this compound and 1-benzylpiperidine-4-carbaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors originating from the N-substituent.

Electronic Effects: The nitrogen atom in the piperidine ring is basic and can exert an electron-donating inductive effect (-I) on the ring. This effect can be transmitted to the C4 position, where the aldehyde group is located. A more electron-donating group on the nitrogen will increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles.

  • This compound: The methyl group is a simple alkyl group with a modest electron-donating inductive effect.

  • 1-benzylpiperidine-4-carbaldehyde: The benzyl group, while also alkyl-like in its connection to the nitrogen, possesses an aromatic ring. The overall electronic effect of the benzyl group is more complex. It is generally considered to be slightly more electron-withdrawing than a simple methyl group due to the sp² hybridized carbons of the phenyl ring. This would suggest that the aldehyde in 1-benzylpiperidine-4-carbaldehyde might be slightly more electrophilic and thus more reactive than in its N-methyl counterpart.

Steric Effects: The size of the substituent on the nitrogen can influence the approach of reactants to the aldehyde group, although this effect is somewhat attenuated by the distance.

  • This compound: The methyl group is relatively small and is not expected to cause significant steric hindrance at the C4 position.

  • 1-benzylpiperidine-4-carbaldehyde: The benzyl group is considerably bulkier than a methyl group. This increased steric bulk could potentially hinder the approach of nucleophiles to the aldehyde, especially in sterically demanding reactions, potentially leading to slower reaction rates or lower yields compared to the N-methyl analogue.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in the table below.

PropertyThis compound1-benzylpiperidine-4-carbaldehyde
CAS Number 50675-21-3[1]22065-85-6[2]
Molecular Formula C₇H₁₃NO[1]C₁₃H₁₇NO[2][3]
Molecular Weight 127.18 g/mol [1]203.28 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]Colorless to yellow liquid or solid[3]
Boiling Point 173.1±33.0 °C at 760 mmHg[4]315.4 °C at 760 mmHg
Density 1.0±0.1 g/cm³[4]1.026 g/mL at 25 °C
pKa (Predicted) 8.61±0.10[1]Not readily available

Reactivity in Common Organic Reactions: Experimental Data

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.

  • 1-benzylpiperidine-4-carbaldehyde: This compound is a versatile reactant in reductive amination. For instance, the reductive amination with a secondary amine can be efficiently carried out using platinum nanowires as a catalyst under a hydrogen atmosphere, affording the corresponding tertiary amine in high yield.[1]

  • This compound: While specific protocols for the reductive amination of this compound are less commonly reported, general protocols using sodium borohydride in a green solvent like glycerol have been developed for a wide range of aldehydes and amines, and are expected to be applicable.[5]

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction.

  • 1-benzylpiperidine-4-carbaldehyde: This aldehyde is a key intermediate in the synthesis of the Alzheimer's drug, Donepezil.[6] In this synthesis, it undergoes a condensation reaction with 5,6-dimethoxy-1-indanone.[6]

  • This compound: Specific examples of Aldol condensations with this compound are not widely documented in readily accessible literature, but standard base- or acid-catalyzed protocols are expected to be effective.[7]

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.

  • 1-benzylpiperidine-4-carbaldehyde: As a versatile aldehyde, it is a suitable substrate for Wittig reactions. General protocols for Wittig reactions of aldehydes, including those performed in aqueous media, are well-established.[8][9]

  • This compound: Similar to the N-benzyl analogue, this compound is expected to readily undergo Wittig olefination with various phosphorus ylides.[10]

Experimental Protocols

Below are representative experimental protocols for a key reaction involving each of the compared aldehydes.

Synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide from 1-Methylpiperidine-4-carboxylic acid

This multi-step synthesis involves the conversion of the carboxylic acid to the target amide, showcasing a typical transformation of a piperidine derivative.

Step 1: Formation of 1-Methylpiperidine-4-carboxylic acid hydrochloride

1-Methylpiperidine-4-carboxylic acid is treated with hydrochloric acid (e.g., 1.5 equivalents) to form the hydrochloride salt.[11]

Step 2: Amide Formation

The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is reacted with thionyl chloride and subsequently with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide.[11] The reaction mixture is typically stirred for 1 to 2 hours at room temperature.[11] The product can be isolated by filtration and purified by washing with a suitable solvent like acetonitrile.[11]

Synthesis of an Intermediate for Donepezil via Aldol Condensation of 1-benzylpiperidine-4-carbaldehyde

This protocol is a key step in the synthesis of the pharmaceutical agent Donepezil.

  • A solution of 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carbaldehyde is prepared in a suitable solvent such as methanol.

  • A base, for example, sodium methoxide in methanol, is added to the reaction mixture.[2]

  • The reaction can be promoted by ultrasound assistance to improve yields and reduce reaction times.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified, often through crystallization.

Mandatory Visualizations

G Factors Influencing Aldehyde Reactivity cluster_methyl This compound cluster_benzyl 1-benzylpiperidine-4-carbaldehyde Methyl N-Methyl Group Methyl_Effects Modest +I Effect Low Steric Hindrance Methyl->Methyl_Effects Aldehyde Aldehyde Reactivity (Electrophilicity of C=O) Methyl_Effects->Aldehyde Slightly Decreases Benzyl N-Benzyl Group Benzyl_Effects Slightly -I Effect (Aromatic Ring) High Steric Hindrance Benzyl->Benzyl_Effects Benzyl_Effects->Aldehyde Slightly Increases (Electronic) Decreases (Steric)

Caption: Factors influencing the reactivity of the two aldehydes.

G General Reductive Amination Workflow Start Aldehyde + Amine Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalysis) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃, H₂/Catalyst) Imine_Formation->Reduction Product Substituted Amine Reduction->Product

Caption: General workflow for a reductive amination reaction.

Conclusion

References

A Comparative Guide to Analytical Methods for Purity Assessment of 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of 1-Methylpiperidine-4-carbaldehyde. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their principles, experimental protocols, and performance characteristics.

Introduction to Purity Assessment

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality and impurity profile of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. Potential impurities in this compound could include starting materials, byproducts of the synthesis, and degradation products. One common impurity could be the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid, formed through oxidation of the aldehyde group.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a liquid with a boiling point of approximately 173°C, it is amenable to GC analysis. GC provides high-resolution separation, while MS offers sensitive and selective detection, enabling the identification and quantification of the main component and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable approach. However, as the molecule lacks a strong chromophore, detection can be challenging with a standard UV-Vis detector. To overcome this, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H qNMR, is an absolute quantification method that allows for the determination of purity without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined. This makes qNMR a primary ratio method of measurement and a powerful tool for certifying reference materials.

Data Presentation: Comparative Performance

The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of small molecules like this compound. These values are representative and should be validated for the specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DerivatizationQuantitative ¹H NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance detection after derivatization.Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Selectivity High (based on retention time and mass spectrum).High (based on retention time and derivative's UV spectrum).Very high (based on unique chemical shifts).
Limit of Detection (LOD) Low ng/mL to µg/mL levels.Typically in the low µg/mL range, depending on the derivatizing agent.[1]Generally in the mg/mL range, but can be improved with high-field instruments.
Limit of Quantitation (LOQ) Low µg/mL range.Typically in the µg/mL range.[1]Generally in the mg/mL range.
Linearity (r²) > 0.99> 0.99Not applicable in the same way; linearity is inherent to the method.
Precision (%RSD) < 5%< 5%< 2%
Accuracy (% Recovery) 95-105%95-105%Not applicable in the same way; it is a primary method.
Throughput ModerateHighLow to Moderate
Reference Standard Required for quantification.Required for quantification.Only a certified internal standard is required.

Experimental Protocols

GC-MS Protocol (Hypothetical)

This protocol is based on general methods for the analysis of volatile amines and aldehydes and would require optimization for this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

HPLC with UV Derivatization Protocol (Hypothetical)

This protocol involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common reagent for aldehydes and ketones.

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% to 90% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • To 1 mL of the sample or standard solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of sulfuric acid.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution and dilute with the mobile phase to the desired concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a general procedure for purity determination using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemically inert, and with signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Experimental Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for selecting an appropriate analytical method for the purity assessment of this compound.

Analytical_Method_Selection start Define Analytical Need: Purity Assessment of This compound question1 Is absolute purity determination without a specific reference standard required? start->question1 qnmr Quantitative NMR (qNMR) question1->qnmr Yes question2 Are volatile impurities of primary concern? question1->question2 No qnmr_desc Primary method for absolute purity. Requires certified internal standard. qnmr->qnmr_desc end_report Generate Purity Report qnmr->end_report gcms Gas Chromatography-Mass Spectrometry (GC-MS) question2->gcms Yes hplc High-Performance Liquid Chromatography (HPLC) question2->hplc No / Non-volatile impurities are also a concern gcms_desc Ideal for volatile and semi-volatile compounds. Provides structural information. gcms->gcms_desc gcms->end_report hplc_desc Versatile for a wide range of polarities. May require derivatization for UV detection. hplc->hplc_desc hplc->end_report

Caption: Workflow for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of this compound can be effectively performed using GC-MS, HPLC, and qNMR.

  • GC-MS is an excellent choice for identifying and quantifying volatile impurities.

  • HPLC , particularly with derivatization or a universal detector, offers high throughput and is suitable for routine quality control, capable of analyzing a wider range of non-volatile impurities.

  • qNMR stands out as a primary method for accurate and absolute purity determination without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for obtaining highly reliable purity values.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of expected impurities, the desired level of accuracy, and the intended use of the material. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

A Comparative FT-IR Spectral Analysis of N-methylpiperidine and Related Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectra of N-methylpiperidine, piperidine, and N-ethylpiperidine. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for the identification and characterization of these aliphatic cyclic amines. The distinct vibrational modes of the C-N bond, the piperidine ring, and the N-alkyl substituent are highlighted, supported by experimental data.

Comparative Analysis of Vibrational Frequencies

The FT-IR spectra of N-methylpiperidine and its analogues, piperidine and N-ethylpiperidine, exhibit characteristic absorption bands corresponding to various vibrational modes. The table below summarizes the key vibrational frequencies and their assignments for each compound. These assignments are based on published spectral data and established correlations.

Vibrational ModeN-methylpiperidine (cm⁻¹)Piperidine (cm⁻¹)N-ethylpiperidine (cm⁻¹)
N-H StretchN/A~3280 (broad)N/A
C-H Stretch (Asymmetric - CH₃)~2965N/A~2970
C-H Stretch (Asymmetric - CH₂)~2930~2935~2935
C-H Stretch (Symmetric - CH₃)~2850N/A~2865
C-H Stretch (Symmetric - CH₂)~2800~2850~2800
C-H Bending (Scissoring - CH₂)~1465~1450~1460
C-H Bending (Wagging/Twisting - CH₂)~1300 - 1400~1300 - 1400~1300 - 1400
C-N Stretch~1160~1100~1150
Ring Vibrations~800 - 1000~800 - 1000~800 - 1000

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

The most significant difference is the presence of a broad N-H stretching band around 3280 cm⁻¹ in the spectrum of piperidine, which is absent in the spectra of its N-alkylated derivatives. The C-H stretching region (2800-3000 cm⁻¹) is complex, with multiple overlapping peaks from the methylene groups of the ring and the methyl/ethyl groups attached to the nitrogen. The C-N stretching vibration, a key identifier for these amines, appears in the fingerprint region and its position is influenced by the nature of the N-substituent.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring FT-IR spectra of liquid amine samples, such as N-methylpiperidine, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • Software for data acquisition and analysis.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Sample Application:

    • Place a small drop of the liquid amine sample (e.g., N-methylpiperidine) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement using a suitable solvent to prevent cross-contamination.

Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FT-IR spectra of N-methylpiperidine and its alternatives.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparison & Reporting A Acquire FT-IR Spectrum of N-methylpiperidine D Identify Key Vibrational Modes A->D B Acquire FT-IR Spectrum of Piperidine B->D C Acquire FT-IR Spectrum of N-ethylpiperidine C->D E Assign Peaks to Functional Groups D->E F Create Comparative Data Table E->F G Analyze Spectral Differences F->G H Generate Comparison Guide G->H

Caption: Workflow for Comparative FT-IR Analysis.

comparing biological activity of 1-Methylpiperidine-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1-Methylpiperidine-4-carbaldehyde Derivatives

The this compound scaffold is a versatile building block in medicinal chemistry, leading to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable interest from researchers and drug development professionals due to their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This guide provides an objective comparison of the biological activities of various derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of the piperidine scaffold have demonstrated notable efficacy against several cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.

A significant derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has shown effects on both Estrogen Receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells.[1] Furthermore, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in leukemic cells and inhibit the proliferation of prostate cancer cells.[1] Other synthetic derivatives have also been found to inhibit the growth of colon cancer cells by down-regulating the epithelial-mesenchymal transition (EMT).[1]

The antiproliferative properties of certain 1-methylpiperidine derivatives are linked to their activity as σ1 receptor ligands, which can inhibit the growth of human non-small cell lung cancer and androgen-negative human prostate cancer cells.[2]

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound A-11 (a methyl piperazine derivative)A-549 (Lung)5.71[3]
Compound A-11 (a methyl piperazine derivative)HCT-116 (Colon)4.26[3]
Compound A-11 (a methyl piperazine derivative)MIAPaCa-2 (Pancreatic)31.36[3]
Gefitinib (Reference Drug)A-549 (Lung)12.01[3]
Gefitinib (Reference Drug)HCT-116 (Colon)16.52[3]
Gefitinib (Reference Drug)MIAPaCa-2 (Pancreatic)39.42[3]
Compound 17a (a piperidine derivative)PC3 (Prostate)Concentration-dependent inhibition[1]
Signaling Pathway: Intrinsic Apoptosis Induction by Piperine

The diagram below illustrates the intrinsic apoptotic pathway activated by piperine in cancer cells. This involves the upregulation of pro-apoptotic proteins like BAX and the activation of caspase-3 and caspase-9, leading to programmed cell death.[1]

G Piperine Piperine Treatment Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Piperine->Bcl2 BAX BAX (Pro-apoptotic) (Upregulated) Piperine->BAX Mitochondrion Mitochondrion Caspase9 Caspase-9 (Activated) Mitochondrion->Caspase9 releases Cytochrome c Bcl2->Mitochondrion inhibits BAX->Mitochondrion induces pore formation Caspase3 Caspase-3 (Activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperine.

Antimicrobial Activity

Piperidine derivatives, particularly those derived from piperidin-4-one, have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.[4] Thiosemicarbazone derivatives of these compounds have shown significant antimicrobial activity when compared to standard drugs like ampicillin.[4]

Comparative Antimicrobial Activity Data (MIC, µg/mL)
Compound/DerivativeS. aureus (Gram +)Enterobacter sp. (Gram -)E. coli (Gram -)C. albicans (Fungus)Reference
Compound III (a piperidin-4-one derivative)> Compound II> Compound II--[5]
Compound 6 (a tetrahydropyridine derivative)MIC: 1.5MIC: 1.5MIC: 1.5Varying Inhibition[6]
Compound 14 (a piperidinothiosemicarbazone)0.06->1000>1000[7]
Ampicillin (Reference)----[4][8]
Terbinafine (Reference)----[4]

Note: Specific MIC values were not available for all compounds in the cited literature; qualitative comparisons are provided where applicable.

Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram below outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the agar dilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Mix Mix Compound Dilutions with Agar Prep_Compound->Mix Prep_Agar Prepare Molten Nutrient Agar Prep_Agar->Mix Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Agar Surface with Bacteria Prep_Inoculum->Inoculate Pour Pour into Petri Dishes Mix->Pour Pour->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC

Caption: Workflow for Agar Dilution Antimicrobial Testing.

Neuroprotective and Neuropharmacological Activity

The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for treating central nervous system disorders.[9] Piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation.[10] Specifically, it was shown to protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax, which is crucial for preventing apoptosis.[10]

Furthermore, certain 1-methylpiperidine derivatives act as potent ligands for the σ1 receptor, which is implicated in various neurological and psychiatric disorders.[2][9]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1 µM to 50 µM) and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., Gefitinib) and a negative control (vehicle) are included.[3]

  • MTT Addition: An MTT solution (e.g., 2.5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell survival is calculated relative to the control, and the IC50 value is determined.[3]

Agar Dilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Plates: A series of agar plates are prepared, each containing a different concentration of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of each agar plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.[6][11]

  • Reaction Mixture: A solution of the test compound at a specific concentration (e.g., 1000 µg/ml) is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Rutin or ascorbic acid can be used as a positive control.[6][11]

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The available data highlight their significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationship studies reveal that modifications to the piperidine core, such as the introduction of thiosemicarbazone or other aromatic moieties, can significantly enhance their therapeutic efficacy. Further research, including in vivo studies and lead optimization, is warranted to fully explore the clinical potential of these versatile derivatives.

References

A Comparative Guide to the Synthesis of 1-Methylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three validated synthetic methods for the preparation of 1-Methylpiperidine-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents. The performance of each method is objectively compared, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the three primary synthetic routes to this compound.

MethodStarting MaterialKey ReagentsTypical YieldReaction Time (approx.)Reaction TemperatureKey AdvantagesKey Disadvantages
Method 1: Swern Oxidation (1-Methylpiperidin-4-yl)methanolOxalyl chloride, DMSO, Triethylamine~89%2-4 hours-78 °C to room temp.High yield, mild conditions, compatible with many functional groups.Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.
Method 2: DIBAL-H Reduction Methyl 1-methylpiperidine-4-carboxylateDiisobutylaluminium hydride (DIBAL-H)70-90%2-3 hours-78 °CHigh yield, readily available starting material.Requires strict temperature control to prevent over-reduction to the alcohol.
Method 3: Rosenmund Reduction 1-Methylpiperidine-4-carbonyl chlorideH₂, Palladium on Barium Sulfate (poisoned)75-90%4-8 hoursRefluxGood yield, avoids cryogenic temperatures.Requires handling of hydrogen gas, catalyst can be sensitive.

Method 1: Swern Oxidation of (1-Methylpiperidin-4-yl)methanol

This method involves the oxidation of the primary alcohol, (1-Methylpiperidin-4-yl)methanol, to the corresponding aldehyde using a Swern oxidation protocol. This approach is known for its mild reaction conditions and high yields.

Experimental Protocol
  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

  • A solution of (1-Methylpiperidin-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Swern_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Alcohol (1-Methylpiperidin-4-yl)methanol Oxidation Oxidation of Alcohol (-78 °C) Alcohol->Oxidation OxalylChloride Oxalyl Chloride Activation Activation of DMSO (-78 °C) OxalylChloride->Activation DMSO DMSO DMSO->Activation Triethylamine Triethylamine Triethylamine->Oxidation Activation->Oxidation Workup Quenching & Purification Oxidation->Workup Aldehyde 1-Methylpiperidine- 4-carbaldehyde Workup->Aldehyde

Workflow for the Swern Oxidation of (1-Methylpiperidin-4-yl)methanol.

Method 2: DIBAL-H Reduction of Methyl 1-methylpiperidine-4-carboxylate

This route utilizes the partial reduction of a carboxylate ester, Methyl 1-methylpiperidine-4-carboxylate, to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). Strict temperature control is crucial to prevent over-reduction to the corresponding alcohol. The synthesis of the starting ester from 1-methylisonipecotic acid hydrochloride proceeds in high yield (87%).[1]

Experimental Protocol
  • Methyl 1-methylpiperidine-4-carboxylate (1.0 equivalent) is dissolved in anhydrous toluene and cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H in toluene (1.1 equivalents) is added dropwise, ensuring the internal temperature is maintained at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

DIBALH_Reduction cluster_start Starting Material cluster_reagents Reagent cluster_process Process cluster_product Product Ester Methyl 1-methylpiperidine- 4-carboxylate Reduction Partial Reduction (-78 °C) Ester->Reduction DIBALH DIBAL-H DIBALH->Reduction Workup Quenching & Purification Reduction->Workup Aldehyde 1-Methylpiperidine- 4-carbaldehyde Workup->Aldehyde

Workflow for the DIBAL-H Reduction of Methyl 1-methylpiperidine-4-carboxylate.

Method 3: Rosenmund Reduction of 1-Methylpiperidine-4-carbonyl chloride

This classical method involves the catalytic hydrogenation of an acid chloride, 1-Methylpiperidine-4-carbonyl chloride, to the aldehyde. The use of a "poisoned" palladium catalyst is essential to prevent further reduction of the aldehyde to the alcohol.

Experimental Protocol
  • 1-Methylpiperidine-4-carbonyl chloride (1.0 equivalent) is dissolved in anhydrous toluene.

  • A poisoned palladium catalyst (e.g., 5% Pd on BaSO₄, 5-10 mol%) and a base such as quinoline (to neutralize the generated HCl) are added to the solution.

  • The reaction mixture is heated to reflux, and a steady stream of hydrogen gas is bubbled through the solution.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

  • The filtrate is washed with dilute hydrochloric acid to remove the quinoline, followed by washing with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Rosenmund_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product AcidChloride 1-Methylpiperidine- 4-carbonyl chloride Hydrogenation Catalytic Hydrogenation (Reflux) AcidChloride->Hydrogenation H2 H₂ H2->Hydrogenation Catalyst Pd/BaSO₄ (poisoned) Catalyst->Hydrogenation Base Quinoline Base->Hydrogenation Workup Filtration & Purification Hydrogenation->Workup Aldehyde 1-Methylpiperidine- 4-carbaldehyde Workup->Aldehyde

Workflow for the Rosenmund Reduction of 1-Methylpiperidine-4-carbonyl chloride.

References

Characterization of 1-Methylpiperidine-4-carbaldehyde Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of impurities in 1-Methylpiperidine-4-carbaldehyde. The selection of a robust and sensitive analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by a review of publicly available data and general principles of impurity profiling.

Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling of this compound is dependent on the volatility, polarity, and thermal stability of the potential impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds. High resolution and sensitivity. Non-destructive.May require derivatization for compounds lacking a UV chromophore. Can be time-consuming.Starting materials, intermediates, by-products of synthesis, degradation products (e.g., oxidation products, hydrolysis products).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for identification.Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility.Residual solvents, volatile starting materials, and low molecular weight by-products.

Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the synthetic route, degradation, and storage conditions. Based on its structure, potential impurities could include:

  • Starting Material Residues: Unreacted precursors from the synthesis process.

  • By-products of Synthesis: Compounds formed through side reactions during synthesis.

  • Degradation Products:

    • Oxidation Product: 1-Methylpiperidine-4-carboxylic acid, formed by the oxidation of the aldehyde group.

    • Products of N-demethylation: Piperidine-4-carbaldehyde.

    • Polymerization Products: Aldehydes are susceptible to polymerization, especially under certain storage conditions.

Experimental Protocols

While specific experimental data for the impurity profiling of this compound is not extensively available in the public domain, the following are generalized protocols based on standard pharmaceutical analysis practices.

High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Objective: To develop a robust HPLC method for the separation and quantification of potential non-volatile impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD) for compounds lacking a strong chromophore.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically employed to achieve optimal separation of impurities with varying polarities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (if UV detection is used)

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials.

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Visualization of Analytical Workflow and Potential Degradation

To provide a clearer understanding of the processes involved in impurity characterization, the following diagrams illustrate a typical analytical workflow and a potential degradation pathway for this compound.

Analytical Workflow for Impurity Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis GC_MS_Analysis GC-MS Analysis Filtration->GC_MS_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration GC_MS_Analysis->Peak_Integration Impurity_Identification Impurity Identification Peak_Integration->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification Report Report Quantification->Report

Caption: A typical analytical workflow for the characterization of impurities.

Potential Degradation Pathway of this compound Main_Compound This compound Oxidation Oxidation (e.g., air, peroxide) Main_Compound->Oxidation N_Demethylation N-Demethylation Main_Compound->N_Demethylation Oxidized_Impurity 1-Methylpiperidine-4-carboxylic acid Oxidation->Oxidized_Impurity Demethylated_Impurity Piperidine-4-carbaldehyde N_Demethylation->Demethylated_Impurity

Caption: A potential degradation pathway leading to common impurities.

Conclusion

The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach. A combination of HPLC for non-volatile impurities and GC-MS for volatile components is recommended for a complete impurity profile. The development and validation of stability-indicating methods are paramount to ensure that all potential degradation products can be detected and quantified accurately. The information presented in this guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry to establish robust quality control strategies for this compound.

Safety Operating Guide

Proper Disposal of 1-Methylpiperidine-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-Methylpiperidine-4-carbaldehyde must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this chemical, consolidating data from safety data sheets and established laboratory safety guidelines.

This compound is a flammable liquid and vapor that can cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[1] It is also harmful if swallowed or in contact with skin.[2] Due to these hazards, it is imperative that all handling and disposal procedures are conducted with the utmost care in a controlled laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] All operations should be performed in a well-ventilated area or under a chemical fume hood.[2] Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or as regular waste.[2][3]

Operational Plan:

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and closed container for the collection of this compound waste. The container must be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[4]

    • Ensure the container is tightly sealed at all times, except when adding waste, to prevent the release of flammable vapors.

  • Waste Collection and Labeling:

    • Carefully transfer any waste containing this compound into the designated waste container using appropriate laboratory equipment (e.g., funnel).

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal, following the same procedure as for chemical waste.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
CAS Number 50675-21-3
Appearance Colorless to light yellow liquid
Flash Point 58 °C (136.4 °F) - closed cup

Note: Physical properties can vary slightly between suppliers. Always refer to the specific Safety Data Sheet for the product in use.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Spill Occurs A->G C Segregate into a Labeled, Closed, and Compatible Hazardous Waste Container B->C D Store Waste Container in a Cool, Dry, Well-Ventilated Area Away from Incompatibles C->D E Contact Environmental Health & Safety (EHS) or a Licensed Waste Disposal Company D->E F Arrange for Professional Waste Pickup and Disposal E->F H Evacuate and Remove Ignition Sources G->H I Contain and Absorb Spill with Inert Material H->I J Collect Contaminated Material into a Hazardous Waste Container I->J J->E

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-carbaldehyde
Reactant of Route 2
1-Methylpiperidine-4-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.